Product packaging for Anisofolin A(Cat. No.:)

Anisofolin A

Cat. No.: B1632504
M. Wt: 724.7 g/mol
InChI Key: LHMKSPOTCLVAKR-AVMIHGAISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anisofolin A has been reported in Anisomeles indica, Stachys byzantina, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H32O14 B1632504 Anisofolin A

Properties

Molecular Formula

C39H32O14

Molecular Weight

724.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)38(53-34(46)16-6-22-3-11-25(41)12-4-22)37(48)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37-,38+,39-/m1/s1

InChI Key

LHMKSPOTCLVAKR-AVMIHGAISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Anisofolin A: A Technical Primer on its Discovery in Anisomeles indica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery of Anisofolin A, a flavonoid identified in the medicinal plant Anisomeles indica. While the presence of this compound is documented, this paper acknowledges the current challenge in pinpointing a singular, detailed primary research article outlining its initial isolation and characterization. Drawing from established phytochemical investigation methodologies for flavonoids in Anisomeles indica and related species, this document constructs a likely path of discovery and presents the available data.

Introduction to Anisomeles indica and its Phytochemical Landscape

Anisomeles indica (L.) Kuntze, a member of the Lamiaceae family, is a perennial herb with a rich history in traditional medicine across Southeast Asia.[1] It is recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1] These therapeutic effects are attributed to its diverse phytochemical composition.

The plant is a known reservoir of various secondary metabolites.[2][3][4] Extensive research has led to the isolation and identification of numerous compounds, primarily categorized as terpenoids, flavonoids, and steroids.[2][5] Among the flavonoids, several have been characterized, contributing to the plant's bioactivity.

The Discovery of this compound: A Reconstructed Approach

While a dedicated publication detailing the initial discovery of this compound from Anisomeles indica remains elusive in the current body of scientific literature, its existence is confirmed in chemical databases. Based on standard phytochemical workflows for flavonoid isolation from plant materials, the following sections outline the probable experimental protocols that would have led to its discovery.

Plant Material Collection and Preparation

The initial step would involve the collection of fresh aerial parts of Anisomeles indica. The plant material would then be authenticated by a botanist. Subsequently, it would be shade-dried at room temperature and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phytochemicals

A likely method for extraction would be maceration or Soxhlet extraction using a polar solvent such as methanol or ethanol. This process would yield a crude extract containing a mixture of phytochemicals.

Hypothetical Experimental Workflow for this compound Discovery

G cluster_extraction Extraction & Fractionation cluster_chromatography Chromatographic Separation cluster_identification Structure Elucidation plant Anisomeles indica (Aerial Parts) powder Dried Powder plant->powder extract Crude Methanolic Extract powder->extract cc Column Chromatography (Silica Gel) extract->cc fractions Eluted Fractions cc->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc Fraction Pooling pure_compound Isolated this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C) pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure Structural Characterization nmr->structure ms->structure

Caption: Probable workflow for the discovery of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established methodologies for flavonoid isolation from Anisomeles indica and related plant species.

Extraction
  • Maceration: The powdered plant material (e.g., 1 kg) would be soaked in methanol (e.g., 5 L) at room temperature for a period of 3-7 days with occasional stirring.

  • Filtration and Concentration: The extract would be filtered through Whatman No. 1 filter paper. The filtrate would then be concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude methanolic extract.

Chromatographic Separation
  • Column Chromatography: The crude extract would be adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column would then be eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.

  • Thin Layer Chromatography (TLC): The collected fractions would be monitored by TLC on pre-coated silica gel plates. The plates would be developed in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (at 254 and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) to identify fractions with similar flavonoid profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest would be pooled, concentrated, and subjected to preparative HPLC for final purification. A C18 column would likely be used with a mobile phase consisting of a gradient of methanol and water.

Structure Elucidation

The structure of the purified compound, this compound, would be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework. 2D-NMR techniques such as COSY, HMQC, and HMBC would be used to establish the connectivity of protons and carbons.

Quantitative Data

As the primary discovery paper is not available, a comprehensive table of quantitative data from the initial isolation is not possible. However, phytochemical screening studies of Anisomeles indica have quantified the total flavonoid content in various extracts.

Table 1: Total Flavonoid Content in Anisomeles indica Extracts

Plant PartExtraction SolventTotal Flavonoid Content (mg QE/g extract)Reference
LeavesMethanol90 ± 20[6]
StemMethanolNot Reported[2]
InflorescenceMethanolNot Reported[2]
LeavesEthyl AcetateNot Reported[2]
StemEthyl AcetateNot Reported[2]
InflorescenceEthyl AcetateNot Reported[2]

QE: Quercetin Equivalents

Potential Biological Activities and Future Directions

While specific biological activity data for this compound from Anisomeles indica is limited in the readily available literature, flavonoids as a class are known to possess a wide range of biological activities. Other flavonoids and compounds isolated from Anisomeles indica, such as ovatodiolide and apigenin, have demonstrated significant anti-inflammatory, anticancer, and antiviral properties.[7][8]

The discovery of this compound within Anisomeles indica underscores the plant's potential as a source of novel therapeutic agents. Future research should focus on:

  • Re-isolation and Definitive Characterization: A comprehensive study to re-isolate this compound from Anisomeles indica to fully characterize its structure and physicochemical properties.

  • Pharmacological Screening: In-depth investigation of the biological activities of purified this compound, including its potential anti-inflammatory, antioxidant, and anticancer effects.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms by which this compound exerts its biological effects, including the identification of relevant signaling pathways.

Illustrative Signaling Pathway for Flavonoid Anti-inflammatory Action

G cluster_pathway Potential Anti-inflammatory Pathway of Flavonoids stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway mapk_pathway MAPK Signaling Pathway receptor->mapk_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->cytokines cox2 COX-2 nfkb_pathway->cox2 inos iNOS nfkb_pathway->inos mapk_pathway->cytokines anisofolin_a This compound (Hypothesized) anisofolin_a->nfkb_pathway Inhibition anisofolin_a->mapk_pathway Inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion

This compound is a recognized flavonoid constituent of Anisomeles indica. While the specifics of its initial discovery require further elucidation through the identification of the primary research, this guide provides a comprehensive overview based on established scientific methodologies. The presence of this compound, alongside other bioactive compounds, reinforces the importance of Anisomeles indica as a valuable resource for natural product research and drug discovery. Further investigation into the isolation, characterization, and biological activities of this compound is warranted to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis of Anisofolin A in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisofolin A, a flavonoid glycoside found in plants such as Anisomeles indica and Stachys byzantina, has garnered interest for its potential biological activities.[1] This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound. As the direct biosynthetic pathway has not been fully elucidated, this document outlines the well-established general flavonoid biosynthesis pathway and subsequently proposes a chemically plausible route for the formation of this compound, supported by data from related biosynthetic pathways. This guide is intended to serve as a comprehensive resource, offering insights into the enzymatic processes, quantitative data, and experimental methodologies relevant to the study of this and similar natural products.

Core Biosynthetic Pathway: From Phenylalanine to the Apigenin Core

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a fundamental route in plants for the production of a wide array of secondary metabolites. The pathway starts with the amino acid L-phenylalanine.

The General Phenylpropanoid Pathway

The initial steps of the pathway convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[2][3] This involves the sequential action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

Flavone Synthesis Pathway

The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated by the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA.[2][4]

  • Chalcone Synthase (CHS): A type III polyketide synthase, CHS catalyzes the iterative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5]

  • Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific isomerization of naringenin chalcone into the flavanone naringenin.[6]

  • Flavone Synthase (FNS): Naringenin is then converted to the flavone apigenin by the action of flavone synthase, which introduces a double bond into the C-ring.[3][6] Two types of FNS have been identified: FNS I, a soluble dioxygenase, and FNS II, a membrane-bound cytochrome P450 monooxygenase.[6]

Proposed Late-Stage Modifications: Glycosylation and Acylation

The final steps in the biosynthesis of this compound involve the attachment of a glucose molecule to the apigenin core, followed by the acylation of the sugar with a p-coumaroyl group.

Glycosylation of Apigenin

The attachment of a sugar moiety to the flavonoid core is catalyzed by UDP-dependent glycosyltransferases (UGTs). In the case of this compound, a glucosyl group is transferred to the 7-hydroxyl position of apigenin.

  • Apigenin 7-O-glucosyltransferase: A specific UGT would catalyze the transfer of glucose from UDP-glucose to the 7-OH group of apigenin, forming apigenin 7-O-glucoside.

Acylation of the Glucoside

The final step is the acylation of the glucose moiety with a second molecule of p-coumaroyl-CoA. This reaction is catalyzed by an acyltransferase.

  • Flavonoid glucoside 6''-O-acyltransferase: An acyltransferase would transfer the p-coumaroyl group from p-coumaroyl-CoA to the 6''-hydroxyl group of the glucose attached to apigenin, yielding this compound (Apigenin 7-O-(6''-O-p-coumaroyl)-glucoside).

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the flavonoid biosynthesis pathway. It is important to note that these values are representative and can vary depending on the plant species and experimental conditions.

EnzymeSubstrate(s)Product(s)K_m_ (µM)V_max_ (units)Optimal pHOptimal Temp (°C)Source Organism
Chalcone Synthasep-coumaroyl-CoA, malonyl-CoANaringenin Chalcone1.2, 3.51.5 nkat/mg7.5 - 8.030 - 40Medicago sativa
Flavonoid UGTNaringenin, UDP-glucoseNaringenin 7-O-glucoside20.41N/A8.040Citrus sinensis[6]
Flavonoid UGTHesperetin, UDP-glucoseHesperetin 7-O-glucoside15.16N/A8.040Citrus sinensis[6]
Flavonoid UGTKaempferol, UDP-glucoseKaempferol 3-O-glucoside28.09N/A8.040Citrus sinensis[6]
Flavonoid UGTQuercetin, UDP-glucoseQuercetin 3-O-glucoside36.78N/A8.040Citrus sinensis[6]
Flavonoid UGTDiosmetin, UDP-glucoseDiosmetin 7-O-glucoside43.27N/A8.040Citrus sinensis[6]
MalonyltransferaseVarious flavonoid glucosides, malonyl-CoAMalonylated glucosidesN/AN/AN/AN/AOryza sativa[7]

Experimental Protocols

Recombinant Expression and Purification of Flavonoid Biosynthesis Enzymes

This protocol describes a general method for producing and purifying enzymes of the flavonoid pathway for in vitro characterization.

Workflow:

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification A Amplify gene of interest via PCR B Ligate into expression vector (e.g., pET) A->B C Transform into E. coli B->C D Grow E. coli culture C->D E Induce protein expression with IPTG D->E F Harvest cells by centrifugation E->F G Lyse cells (sonication) F->G H Centrifuge to remove cell debris G->H I Purify protein (e.g., Ni-NTA affinity chromatography) H->I J Analyze purity (SDS-PAGE) I->J flavonoid_pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavone Flavone Synthesis Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Chalcone Naringenin Chalcone CouCoA->Chalcone CHS MalCoA 3 x Malonyl-CoA MalCoA->Chalcone Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS anisofolinA_synthesis cluster_late_stage Proposed Late-Stage Modifications Apigenin Apigenin Api_Glc Apigenin 7-O-glucoside Apigenin->Api_Glc UGT UDP_Glc UDP-Glucose UDP_Glc->Api_Glc AnisofolinA This compound Api_Glc->AnisofolinA Acyltransferase pCouCoA p-Coumaroyl-CoA pCouCoA->AnisofolinA

References

A Technical Guide to the Preliminary Biological Screening of Bioactive Compounds: A Case Study on Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Anisofolin A" did not yield specific public data required for a detailed technical guide. Therefore, this document utilizes Luteolin , a well-researched natural flavonoid, as a representative compound to illustrate the principles and methodologies of a preliminary biological screening for anti-inflammatory and anticancer activities. The data and protocols presented are specific to Luteolin and serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction: Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a common flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs. It has garnered significant scientific interest due to its diverse pharmacological properties. Extensive research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent. This guide provides an in-depth overview of the typical preliminary biological screening process for a compound like Luteolin, focusing on its evaluation for anticancer and anti-inflammatory efficacy. It includes quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of experimental workflows and associated signaling pathways.

Data Presentation: Summary of Biological Activities

The initial screening of a compound involves quantifying its biological effects. The following tables summarize the reported cytotoxic and anti-inflammatory activities of Luteolin from various scientific studies.

Table 1: Cytotoxic Activity of Luteolin against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay Method
A549Lung Carcinoma3.1-Alamar Blue
B16 4A5Mouse Melanoma2.3-Alamar Blue
TGBC11TKBGastric Cancer1.3-Alamar Blue
A431Epithelial Cancer19--
HGC-27Gastric Cancer~6024CCK-8
MFCGastric Cancer~4024CCK-8
A549Lung Cancer41.5924CCK-8
A549Lung Cancer27.1248CCK-8
H460Lung Cancer48.4724CCK-8
H460Lung Cancer18.9348CCK-8
MES-SA/Dx5Sarcoma~2048MTT
Table 2: Anti-Inflammatory Activity of Luteolin

This table highlights Luteolin's ability to inhibit the production of key inflammatory mediators.

Cell LineStimulantMediator InhibitedConcentration of Luteolin% Inhibition / Effect
HMC-1PMA + A23187TNF-α, IL-6, IL-8, GM-CSF10 - 50 µMDose-dependent inhibition
MH-S, RAW 264.7LPSiNOS, COX-225 µMSignificant protein level reduction
MH-S, RAW 264.7LPSTNF-α, IL-6 mRNA25 µMSignificant reduction
Mouse LungLPS (in vivo)NF-κB Activation35.1 ± 15.8 µmol/kg (IC50)Dose-dependent inhibition
3T3-L1 AdipocytesTNFαPhospho-ERK1/2, JNK, p381 - 20 µMConcentration-dependent inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used in the preliminary screening of Luteolin.

Cell Viability Assessment by MTT Assay

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring mitochondrial dehydrogenase activity in viable cells.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Luteolin stock solution (in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Luteolin in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the Luteolin dilutions (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest Luteolin dose).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT stock solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing early and late apoptosis following compound treatment.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Luteolin

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Luteolin (e.g., 0, 10, 30 µM) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a density of approximately 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway, such as the inhibition of IκB-α degradation and p65 nuclear translocation in the NF-κB pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Luteolin

  • LPS (Lipopolysaccharide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IκB-α, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with Luteolin (e.g., 25 µM) for 30 minutes, then stimulate with LPS (e.g., 100 ng/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB activation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against IκB-α and β-actin (as a loading control) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the protein of interest (IκB-α) to the loading control (β-actin). Compare the protein levels between different treatment groups.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following have been generated using the DOT language with the specified formatting.

G cluster_prep Phase 1: Preparation & Treatment cluster_assay Phase 2: MTT Assay cluster_analysis Phase 3: Data Acquisition & Analysis culture Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Adhesion) culture->incubate1 treat Treat with Luteolin (Serial Dilutions) incubate1->treat incubate2 Incubate 48h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 add_dmso Add DMSO (Solubilize Crystals) incubate3->add_dmso read Measure Absorbance (570 nm) add_dmso->read calc Calculate % Viability read->calc plot Generate Dose-Response Curve & Determine IC50 calc->plot

Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.

Caption: Luteolin's inhibition of the canonical NF-κB signaling pathway.

Caption: Luteolin's inhibitory effects on the MAPK signaling cascade.

Methodological & Application

Application Notes and Protocols: Extraction of Anisofolin A from Stachys byzantina

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachys byzantina, commonly known as lamb's ear, is a perennial herb belonging to the Lamiaceae family.[1] The genus Stachys is recognized for its rich phytochemical profile, including flavonoids, iridoids, and terpenoids, which contribute to its traditional medicinal uses for treating a variety of ailments such as skin inflammation, gastrointestinal disorders, and stress.[2][3] Among the diverse flavonoids present in the Stachys genus is Anisofolin A, a compound of interest for its potential pharmacological activities. While the presence of this compound has been documented in other Stachys species like Stachys aegyptiaca, this protocol outlines a comprehensive approach for its targeted extraction and isolation from Stachys byzantina.[2]

This document provides a detailed protocol for the extraction and purification of this compound, alongside methods for its quantification. Additionally, it explores the potential signaling pathways through which this compound may exert its biological effects, based on the known activities of related flavonoids.

Data Presentation

Plant SpeciesCompoundConcentration (µg/g dry weight)Reference
Stachys byzantinaChlorogenic Acid2012.1
Stachys germanicaChlorogenic Acid4205.2
Stachys sylvaticaChlorogenic Acid5552.7
Stachys rectaChlorogenic Acid6761.4
Stachys officinalisChlorogenic Acid1131.8

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Aerial parts of Stachys byzantina should be collected during the flowering season to ensure the highest concentration of secondary metabolites.

  • Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried aerial parts are then finely ground into a homogenous powder using a mechanical grinder.

Extraction of this compound

This protocol employs a sequential extraction method with solvents of increasing polarity to isolate flavonoids and minimize the co-extraction of unwanted compounds.

  • Step 1: Defatting with n-Hexane

    • Place 100 g of the dried, powdered plant material into a Soxhlet apparatus.

    • Extract with 500 mL of n-hexane for 8 hours to remove non-polar compounds such as lipids and chlorophyll.

    • Discard the n-hexane extract.

    • Air-dry the plant residue to remove any remaining solvent.

  • Step 2: Methanolic Extraction

    • Transfer the defatted plant material to a large flask.

    • Add 1 L of 80% methanol and macerate for 48 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Fractionation and Purification of this compound
  • Step 1: Liquid-Liquid Partitioning

    • Suspend the crude methanolic extract in 200 mL of distilled water.

    • Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:

      • Chloroform (3 x 200 mL)

      • Ethyl acetate (3 x 200 mL)

    • Collect the ethyl acetate fraction, which is expected to be rich in flavonoids, including this compound.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness.

  • Step 2: Column Chromatography

    • Prepare a silica gel column (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., natural products-polyethylene glycol reagent).

    • Pool the fractions that show the presence of the target compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Further purify the pooled fractions using a preparative HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) for optimal separation.

    • Collect the peak corresponding to this compound.

    • Confirm the identity and purity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Collect Aerial Parts of Stachys byzantina p2 Air-Dry Plant Material p1->p2 p3 Grind to a Fine Powder p2->p3 e1 Soxhlet Extraction with n-Hexane (Defatting) p3->e1 e2 Maceration with 80% Methanol e1->e2 e3 Filtration and Concentration e2->e3 f1 Liquid-Liquid Partitioning (Ethyl Acetate Fraction) e3->f1 f2 Silica Gel Column Chromatography f1->f2 f3 Preparative HPLC f2->f3 a1 Isolated this compound f3->a1 a2 HPLC, MS, NMR Analysis a1->a2

Caption: Experimental workflow for the extraction and isolation of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events stimulus LPS tlr4 TLR4 stimulus->tlr4 mapkkk MAPKKK tlr4->mapkkk ikk IKK Complex tlr4->ikk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk ap1 AP-1 mapk->ap1 transcription Gene Transcription ap1->transcription ikb IκBα ikk->ikb Inhibits nfkb NF-κB (p65/p50) ikb->nfkb Sequesters nfkb->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines anisofolin This compound anisofolin->mapk Inhibits anisofolin->ikk Inhibits

Caption: Plausible signaling pathway for the anti-inflammatory action of this compound.

References

Application Note: Quantification of Anisofolin A using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the quantification of Anisofolin A in various matrices, particularly for applications in pharmacokinetic studies, natural product chemistry, and drug development. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for complex sample analysis. The protocols provided herein are based on the physicochemical properties of this compound and established methodologies for the analysis of acylated flavonoid glycosides.

Introduction

This compound is a flavonoid glycoside found in plant species such as Anisomeles indica and Stachys byzantina. Its structure consists of an apigenin core linked to a glucose moiety, which is further acylated with two p-coumaroyl groups. The molecular formula of this compound is C₃₉H₃₂O₁₄, with a molecular weight of 724.7 g/mol [1][2]. The constituent parts of this compound, namely apigenin and p-coumaric acid, are known to possess significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][3][4][5]. These activities are often mediated through the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt[2][6][7][8]. Accurate quantification of this compound is therefore crucial for understanding its therapeutic potential, pharmacokinetics, and mechanism of action.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol describes a liquid-liquid extraction (LLE) procedure suitable for extracting this compound from a plasma matrix.

  • Thaw Samples: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of a suitable internal standard (IS) solution (e.g., Apigenin-7-glucoside, 1 µg/mL in methanol).

  • Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an LC autosampler vial for analysis.

LC-MS/MS Analysis

The following parameters are proposed for the quantification of this compound.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
10.01090
12.01090
12.19010
15.09010

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Gas Flow 800 L/hr
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound

Based on the structure of this compound, fragmentation is expected to occur through the loss of the p-coumaroyl groups and the glycosidic bond cleavage.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 725.18271.06 (Apigenin)10035
This compound (Qualifier) 725.18579.15 (Loss of one p-coumaroyl)10025
Internal Standard User-definedUser-defined100User-defined

Data Presentation and Method Performance

The following table summarizes the expected performance characteristics of this analytical method. These values are typical for validated LC-MS/MS assays for flavonoids and should be established during method validation.

Table 3: Expected Quantitative Performance

ParameterExpected Range
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Internal Standard Addition p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Chromatographic Separation (C18) p6->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Experimental workflow for this compound quantification.

Plausible Signaling Pathway

This compound's biological activity can be inferred from its components, apigenin and p-coumaric acid. Both are known to exhibit anti-inflammatory and antioxidant effects. The diagram below illustrates a plausible signaling pathway through which this compound may exert these effects, primarily via the inhibition of the NF-κB pathway.

G Anisofolin_A This compound ROS Reactive Oxygen Species (ROS) Anisofolin_A->ROS Inhibits IKK IKK Complex Anisofolin_A->IKK Inhibits ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes Transcription Inflammation Inflammation Genes->Inflammation

Caption: Plausible anti-inflammatory signaling pathway of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound by LC-MS/MS. The detailed protocols for sample preparation and the specified instrumental parameters offer a robust starting point for method development and validation. This method is anticipated to be a valuable tool for researchers in pharmacology, natural product chemistry, and drug development, enabling accurate and reliable measurement of this compound in various biological and botanical matrices. Further validation in the user's specific matrix is recommended to ensure optimal performance.

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Acanthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification and characterization of novel anti-inflammatory agents are therefore of paramount importance in drug discovery. Acanthoic acid, a pimaradiene diterpene isolated from Acanthopanax koreanum, has demonstrated notable anti-inflammatory properties by modulating key signaling pathways.[1][2] This document provides detailed protocols for assessing the in vitro anti-inflammatory effects of Acanthoic Acid, with a focus on its impact on the NF-κB and MAPK signaling cascades. While the initial request was for Anisofolin A, a thorough literature search revealed a lack of available data for this specific compound. Therefore, Acanthoic Acid is presented here as a well-characterized example of a natural compound with potent anti-inflammatory activity.

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of Acanthoic Acid

AssayCell LineInflammatory StimulusMeasured BiomarkersKey FindingsReference
Cytokine ProductionHuman Monocytes/MacrophagesPokeweed mitogen (PWM)TNF-αInhibition of TNF-α production[3][4]
Gene ExpressionHuman Monocytes/Macrophages, HeLa CellsPWM, LPS + PMATNF-α mRNASuppression of TNF-α gene expression[2][4]
NF-κB ActivationMacrophagesLipopolysaccharide (LPS)IKK, NF-κB, p38, ERKInhibition of LPS-dependent stimulation[5]
Haptoglobin SynthesisLiver CellsTNF-αHaptoglobinBlockade of haptoglobin synthesis[2]

Experimental Protocols

Cell Culture and Treatment

a. Cell Line:

  • RAW 264.7 (murine macrophage-like cells) are a commonly used and suitable model.

  • Human peripheral blood mononuclear cells (PBMCs) can also be isolated and differentiated into macrophages for a more physiologically relevant model.

b. Culture Conditions:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

c. Preparation of Acanthoic Acid:

  • Dissolve Acanthoic Acid in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

  • Further dilute the stock solution in culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, which is a key inflammatory mediator.

a. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Acanthoic Acid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control (medium with DMSO) and a positive control (LPS alone).

  • Incubate the plate for 24 hours at 37°C.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement by ELISA

This protocol quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6.

a. Procedure:

  • Follow steps 1-4 of the NO Production Assay protocol.

  • After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.

  • Collect the supernatant and store it at -80°C until analysis.

  • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions to determine the cytokine concentrations in the supernatants.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method is used to assess the effect of Acanthoic Acid on the activation of key proteins in the NF-κB and MAPK signaling pathways.

a. Cell Lysis and Protein Quantification:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat with Acanthoic Acid for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, as pathway activation is rapid).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatants and determine the protein concentration using a BCA or Bradford protein assay.

b. Electrophoresis and Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), p38, and ERK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with Acanthoic Acid seeding->pretreatment stimulation Inflammatory Stimulation (LPS) pretreatment->stimulation griess Nitric Oxide (NO) Production Assay stimulation->griess elisa Cytokine (TNF-α, IL-6) Measurement (ELISA) stimulation->elisa western NF-κB & MAPK Pathway Analysis (Western Blot) stimulation->western data Data Quantification and Statistical Analysis griess->data elisa->data western->data

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 (Nucleus) p65_p50->p65_p50_nuc Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p65_p50_nuc->genes acanthoic_acid Acanthoic Acid acanthoic_acid->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Acanthoic Acid.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 P AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 P ERK1_2->AP1 genes Pro-inflammatory Gene Expression AP1->genes acanthoic_acid Acanthoic Acid acanthoic_acid->p38 Inhibition acanthoic_acid->ERK1_2 Inhibition

Caption: Modulation of the MAPK signaling pathway by Acanthoic Acid.

References

Application Notes and Protocols for Cell-Based Antioxidant Activity Assay of Anisofolin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisofolin A, a flavonoid found in several plant species, has garnered interest for its potential therapeutic properties. Flavonoids are a class of polyphenolic compounds known for their antioxidant activities, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1][[“]][3] This document provides a detailed protocol for assessing the cell-based antioxidant activity of this compound using the widely accepted 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. This assay, also known as the Cellular Antioxidant Activity (CAA) assay, measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS).[4][5] Understanding the antioxidant potential of this compound in a cellular context is crucial for its development as a potential therapeutic agent against oxidative stress-related diseases.

Principle of the Assay

The Cellular Antioxidant Activity (CAA) assay is a cell-based method that quantifies the antioxidant capacity of a compound within a cellular environment.[4] The assay utilizes the cell-permeable probe DCFH-DA. Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS. Antioxidant compounds, such as this compound, can scavenge these ROS, thereby reducing the oxidation of DCFH and leading to a decrease in fluorescence. The antioxidant activity of the test compound is quantified by measuring the reduction in fluorescence compared to a control. Quercetin, a well-characterized flavonoid antioxidant, is often used as a positive control or standard in this assay.[5][6]

Data Presentation

The antioxidant activity of this compound can be expressed as the concentration that inhibits 50% of the DCF fluorescence (IC50). The results should be compared to a standard antioxidant like Quercetin.

CompoundConcentration Range (µM)IC50 (µM)Quercetin Equivalent (QE)
This compound0.1 - 100To be determinedTo be determined
Quercetin (Standard)0.1 - 100To be determined1.0

Note: The IC50 and QE values are hypothetical and need to be determined experimentally.

Experimental Protocols

Materials and Reagents
  • This compound (purity >95%)

  • Human hepatocarcinoma (HepG2) cells (or other suitable adherent cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or Hydrogen Peroxide (H₂O₂) as a radical initiator

  • Quercetin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction cluster_measurement Measurement Cell_Culture 1. Culture HepG2 cells to 80-90% confluency Prepare_Reagents 2. Prepare this compound, Quercetin, and DCFH-DA solutions Add_Compounds 3. Add this compound or Quercetin to cells Prepare_Reagents->Add_Compounds Incubate_1 4. Incubate for 1-2 hours Add_Compounds->Incubate_1 Add_DCFHDA 5. Add DCFH-DA solution Incubate_1->Add_DCFHDA Incubate_2 6. Incubate for 30-60 minutes Add_DCFHDA->Incubate_2 Wash_Cells 7. Wash cells with PBS Incubate_2->Wash_Cells Add_AAPH 8. Add AAPH or H₂O₂ solution Wash_Cells->Add_AAPH Read_Fluorescence 9. Measure fluorescence kinetically for 1 hour Add_AAPH->Read_Fluorescence Data_Analysis 10. Analyze data and calculate IC50 Read_Fluorescence->Data_Analysis

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol
  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and allow them to adhere and grow for 24 hours to reach 80-90% confluency.[7]

  • Preparation of Solutions:

    • This compound and Quercetin Stock Solutions: Prepare 10 mM stock solutions of this compound and Quercetin in DMSO. Store at -20°C.

    • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound and Quercetin in serum-free DMEM to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should be less than 0.5%.

    • DCFH-DA Solution: Prepare a 25 µM working solution of DCFH-DA in serum-free DMEM immediately before use. Protect this solution from light.[4]

    • Radical Initiator Solution: Prepare a 600 µM solution of AAPH or a 25-50 µM solution of H₂O₂ in PBS.

  • Treatment and Staining:

    • Remove the growth medium from the wells and wash the cells once with 100 µL of PBS.

    • Add 100 µL of the working solutions of this compound or Quercetin to the respective wells. For control wells, add serum-free DMEM with the same final concentration of DMSO.

    • Incubate the plate at 37°C for 1-2 hours to allow for compound uptake.

    • Remove the treatment solutions and add 100 µL of the 25 µM DCFH-DA solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[8]

  • Induction of Oxidative Stress and Measurement:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with 100 µL of PBS.

    • Add 100 µL of the AAPH or H₂O₂ solution to all wells except the blank wells (which should contain only cells and PBS).

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every 5 minutes for 1 hour. The excitation and emission wavelengths should be set to approximately 485 nm and 535 nm, respectively.[5]

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from the fluorescence of the other wells.

    • Calculate the area under the curve (AUC) for the kinetic fluorescence readings.

    • The percentage of inhibition of ROS production can be calculated using the following formula: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100

    • Plot the percentage of inhibition against the concentration of this compound and Quercetin to determine their respective IC50 values.

Potential Signaling Pathway Involvement: The Keap1-Nrf2 Pathway

Flavonoids are known to exert their antioxidant effects not only by direct ROS scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[1][[“]][3] A key pathway in this process is the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[[“]][9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[10] Upon exposure to oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1] The upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful substances.

Given that this compound is a flavonoid, it is plausible that its antioxidant activity is, at least in part, mediated through the activation of the Keap1-Nrf2 signaling pathway. Further experiments, such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes, would be required to confirm this mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anisofolin_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Anisofolin_A->Keap1_Nrf2 Inhibits ROS Oxidative Stress (e.g., AAPH) ROS->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Proteins->Cellular_Protection Leads to

References

Anisofolin A: Application Notes on Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the cytotoxic properties of Anisofolin A, a natural compound of interest, have been conducted to evaluate its potential as an anticancer agent. However, at present, there is a notable lack of publicly available scientific literature detailing its specific cytotoxic effects, including IC50 values against various cancer cell lines and elucidated mechanisms of action. This document aims to provide a standardized protocol for assessing the cytotoxicity of novel compounds like this compound, based on established methodologies in cancer research.

While specific data for this compound is not available, this application note will outline the general procedures and theoretical signaling pathways that are commonly investigated for natural products with anticancer potential. This will serve as a foundational guide for researchers initiating studies on this compound or similar compounds.

Data Presentation: A Template for Future Findings

To facilitate clear and comparative analysis of cytotoxic effects, all quantitative data should be summarized in a structured format. The following tables are provided as templates for the presentation of experimental results once they are obtained for this compound.

Table 1: Cytotoxicity of this compound against various cancer cell lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaData not availableData not availableData not available
HeLaCervical CarcinomaData not availableData not availableData not available
A549Lung CarcinomaData not availableData not availableData not available
HepG2Hepatocellular CarcinomaData not availableData not availableData not available
PC-3Prostate CancerData not availableData not availableData not available

Table 2: Apoptotic activity of this compound in a representative cancer cell line (Hypothetical Data)

Treatment Concentration (µM)% Apoptotic Cells (Annexin V positive)Caspase-3 Activity (Fold Change)Mitochondrial Membrane Potential (ΔΨm)
Control (0)Data not availableData not availableData not available
IC25Data not availableData not availableData not available
IC50Data not availableData not availableData not available
IC75Data not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxic and apoptotic effects of a test compound such as this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC25, IC50, IC75) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations of Potential Mechanisms

The following diagrams illustrate hypothetical signaling pathways that are often implicated in the anticancer effects of natural products and could be relevant for this compound's mechanism of action.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with this compound seed->treat mtt MTT Assay treat->mtt analyze Calculate IC50 mtt->analyze signaling_pathway cluster_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis anisofolin_A This compound PI3K PI3K anisofolin_A->PI3K Inhibition MAPK MAPK anisofolin_A->MAPK Activation Akt Akt PI3K->Akt Caspases Caspase Activation Akt->Caspases Inhibition MAPK->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Application Notes and Protocols for Investigating Anisofolin A as an Inhibitor of Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a general framework and protocols for researchers to screen and characterize the inhibitory effect of Anisofolin A on nitric oxide production in a laboratory setting. The methodologies described are based on standard assays used for evaluating the anti-inflammatory properties of natural compounds.

Data Presentation

As there is no specific quantitative data available for this compound's effect on nitric oxide inhibition, the following table is a template that researchers can use to structure their experimental findings for clear comparison.

Table 1: Template for Summarizing Experimental Data on this compound

Experimental ParameterThis compoundPositive Control (e.g., L-NAME)Negative Control (Vehicle)
Cell Viability (%)
Concentration 1 (µM)
Concentration 2 (µM)
Concentration 3 (µM)
Nitric Oxide Production (µM of Nitrite)
Concentration 1 (µM)
Concentration 2 (µM)
Concentration 3 (µM)
IC50 for NO Inhibition (µM) N/A
iNOS Protein Expression (relative to control)
Concentration 1 (µM)
Concentration 2 (µM)
NF-κB p65 Nuclear Translocation (%)
Concentration 1 (µM)
Concentration 2 (µM)

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on nitric oxide production.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates (for Griess assay and cytotoxicity assay) or 6-well plates (for Western blot) at an appropriate density and allow them to adhere overnight.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration does not affect cell viability.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production. Include a vehicle control group (cells treated with the solvent) and a positive control group (cells treated with a known iNOS inhibitor like L-NAME).

    • Incubate the cells for a specified period (e.g., 24 hours).

Determination of Nitric Oxide Production (Griess Assay)

The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Nitrite standard solutions (e.g., sodium nitrite) for generating a standard curve.

  • Protocol:

    • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve generated with known nitrite concentrations.

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed reduction in nitric oxide is due to the inhibitory activity of the compound or its cytotoxicity.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • Protocol:

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining medium in each well of the 96-well plate.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis for iNOS and NF-κB Pathway Proteins

This protocol allows for the investigation of the molecular mechanism by which this compound may inhibit nitric oxide production.

  • Protocol:

    • After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

Visualizations

Signaling Pathway for LPS-Induced Nitric Oxide Production

LPS_NO_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO Citrulline L-Citrulline iNOS_protein->Citrulline Arginine L-Arginine Arginine->iNOS_protein

Caption: LPS-induced NF-κB signaling pathway leading to iNOS expression and NO production.

Experimental Workflow for Screening this compound

Screening_Workflow start Start: Prepare RAW 264.7 Cells treatment Treat cells with this compound and/or LPS start->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect Supernatant incubation->supernatant cells Process Cells incubation->cells griess Griess Assay for Nitric Oxide Measurement supernatant->griess mtt MTT Assay for Cell Viability cells->mtt western Western Blot for iNOS and NF-κB pathway proteins cells->western data_analysis Data Analysis and IC50 Calculation griess->data_analysis mtt->data_analysis western->data_analysis

Caption: Workflow for evaluating the inhibitory effect of this compound on NO production.

References

Application Notes and Protocols for the Use of Anisofolin A as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Anisofolin A as a reference standard in phytochemical analysis. The information is intended to guide researchers in accurately identifying and quantifying this compound in various matrices, as well as in exploring its potential biological activities.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It has been reported in species such as Anisomeles indica and Stachys byzantina. As a member of the flavonoid family, this compound is of interest for its potential antioxidant, anti-inflammatory, and other pharmacological properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts, herbal formulations, and biological samples. The use of a well-characterized analytical standard is paramount for achieving accurate and reproducible results.

Chemical Profile of this compound:

PropertyValue
Molecular Formula C₃₉H₃₂O₁₄
Molecular Weight 724.7 g/mol
Chemical Class Flavonoid

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis

This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[1][2]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program 0-5 min, 10% A; 5-25 min, 10-80% A; 25-30 min, 80% A; 30-35 min, 80-10% A; 35-40 min, 10% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm and 320 nm

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 to 100 µg/mL.

Sample Preparation (from Stachys byzantina):

  • Air-dry and powder the aerial parts of Stachys byzantina.

  • Extract 10 g of the powdered plant material with 100 mL of methanol using sonication for 30 minutes.[3]

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standards HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Extract and Prepare Plant Sample Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Analysis

Due to the low volatility of flavonoids, a derivatization step is necessary for GC-MS analysis.[4] Silylation is a common derivatization technique for compounds with hydroxyl groups.

Derivatization Protocol (Silylation):

  • Evaporate a known amount of the dried plant extract or this compound standard to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-800

Data Analysis:

Identify the derivatized this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the derivatized standard. The mass spectrum will show characteristic fragments of the silylated molecule.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Drying Dry Sample/Standard Derivatization Silylation with BSTFA/TMCS Sample_Drying->Derivatization GCMS_Injection Inject into GC-MS System Derivatization->GCMS_Injection Data_Acquisition Acquire Mass Spectral Data GCMS_Injection->Data_Acquisition Spectral_Comparison Compare Retention Time & Mass Spectra Data_Acquisition->Spectral_Comparison Identification Identify this compound Derivative Spectral_Comparison->Identification Signaling_Pathways cluster_flavonoids Flavonoids (e.g., this compound) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Anisofolin_A This compound NFkB_pathway NF-κB Pathway Anisofolin_A->NFkB_pathway Inhibition MAPK_pathway MAPK Pathway Anisofolin_A->MAPK_pathway Modulation Nrf2_pathway Nrf2 Pathway Anisofolin_A->Nrf2_pathway Activation Inflammation Inflammation NFkB_pathway->Inflammation MAPK_pathway->Inflammation Cell_Proliferation Cell Proliferation / Apoptosis MAPK_pathway->Cell_Proliferation Antioxidant_Response Antioxidant Response Nrf2_pathway->Antioxidant_Response Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress Reduction

References

formulation of Anisofolin A for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Anisofolin A: Application Notes and Protocols for Cell Culture Experiments

Product Information

  • Product Name: this compound

  • CAS Number: 83529-71-9

  • Molecular Formula: C₃₉H₃₂O₁₄[1]

  • Molecular Weight: 724.7 g/mol [1]

Product Description

This compound is a flavonoid, specifically classified as a flavone or flavonol, which belongs to the polyketide chemical class.[1] It is a natural compound that has been identified in organisms such as Anisomeles indica and Stachys byzantina.[1] Flavonoids as a class are recognized for a wide range of biological activities, including anti-inflammatory and antioxidant properties, making them subjects of interest in drug discovery and development.[2]

Physicochemical Properties

Biological Activity and Mechanism of Action

The precise mechanism of action for this compound is not extensively detailed in the available literature. However, flavonoids, in general, are known to modulate various cellular signaling pathways.[2] Many flavonoids exert their effects by interacting with key signaling proteins, including kinases and transcription factors.

A common pathway influenced by natural compounds, including flavonoids, is the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and immune responses.[2] Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[2] Upon stimulation by various signals (e.g., cytokines, stress), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. It is plausible that this compound may exert anti-inflammatory effects by modulating this or similar pathways, such as the PI3K/Akt pathway, which is also a known target for natural compounds.[2]

Application

These application notes provide a guideline for utilizing this compound in in vitro cell culture experiments to investigate its biological effects, such as cytotoxicity, anti-inflammatory potential, or modulation of specific cellular pathways.

Recommended Handling and Storage

  • Solid Compound: Store at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[3] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When handled properly, stock solutions can be stable for several months.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, sterile-filtered DMSO for cell culture applications.

Materials:

  • This compound (MW: 724.7 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = 10 mmol/L * 1 L * 724.7 g/mol * (1000 mg/g) = 7.247 mg for 1 mL of DMSO.

    • Adjust the mass and volume as needed. For example, weigh 1 mg of this compound. The required volume of DMSO would be: (1 mg / 7.247 mg/mL) = 0.138 mL or 138 µL.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile environment (e.g., a laminar flow hood).

  • Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If needed, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into sterile, light-protected aliquots (e.g., amber tubes). Label clearly with the compound name, concentration, date, and store at -20°C or -80°C.

Protocol 2: General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay reagents (e.g., MTT, PrestoBlue™)

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow, typically for 24 hours, until they reach about 70-80% confluency.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤0.1%).[3]

    • Example: To achieve a final concentration of 10 µM from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the various concentrations of this compound to the respective wells.

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the experimental groups.

    • Include an "untreated control" group with fresh medium only.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, perform the desired cellular assays. This could include:

    • Cytotoxicity/Viability Assays: Use assays like MTT or WST-1 to determine the effect of this compound on cell viability and calculate the IC₅₀ value.

    • Molecular Assays: Harvest cells to extract protein (for Western Blotting) or RNA (for RT-qPCR) to analyze changes in gene and protein expression related to target signaling pathways.

    • Functional Assays: Perform assays to measure specific cellular functions, such as migration, apoptosis, or cytokine production (ELISA).

Quantitative Data Summary

Specific quantitative data for this compound, such as IC₅₀ values, is not widely reported in the search results. Researchers should perform dose-response studies to establish the effective concentration range for their specific application. The table below serves as a template for organizing experimental findings.

Cell LineAssay TypeTreatment DurationEffective Concentration / IC₅₀Reference
e.g., RAW 264.7e.g., Griess Assay (Nitric Oxide)e.g., 24 hData to be determinedUser's Data
e.g., A549e.g., MTT Assay (Cytotoxicity)e.g., 48 hData to be determinedUser's Data
e.g., HeLae.g., Western Blot (p-NF-κB)e.g., 6 hData to be determinedUser's Data

Visualizations

Below are diagrams illustrating a typical experimental workflow and a putative signaling pathway that may be modulated by this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Cell Treatment cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute Stock in Medium to Working Concentrations prep_stock->prep_work 1:1000 for 10 µM treat_cells Treat Cells with This compound prep_work->treat_cells Add to cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells Allow adherence (24h) incubate Incubate for 24-72 hours treat_cells->incubate analysis_viability Cell Viability Assay (e.g., MTT) incubate->analysis_viability Proceed to Assay analysis_protein Protein Analysis (e.g., Western Blot) incubate->analysis_protein Proceed to Assay analysis_rna Gene Expression (e.g., RT-qPCR) incubate->analysis_rna Proceed to Assay

This compound Experimental Workflow

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AnisofolinA This compound IKK IKK Complex AnisofolinA->IKK Inhibition (?) IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Degradation Proteasomal Degradation IkB_NFkB->Degradation Ubiquitination DNA DNA NFkB_nuc->DNA Binds to Promoter Transcription Inflammatory Gene Transcription DNA->Transcription

Putative NF-κB Signaling Pathway Modulation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Flavonoid Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for Anisofolin A, this guide utilizes Apigenin, a structurally related and extensively studied flavonoid, as a representative model. The principles, protocols, and troubleshooting advice provided herein are broadly applicable to flavonoids and can serve as a robust starting point for optimizing the concentration of this compound in your cytotoxicity studies.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for Apigenin in cytotoxicity assays?

Based on published studies, a broad range of concentrations from 1 µM to 280 µM has been tested across various cancer cell lines. For initial screening, a concentration range of 10 µM to 100 µM is often effective. For instance, in HL60 leukemia cells, the IC50 (the concentration that inhibits 50% of cell viability) was found to be 30 µM, with complete loss of viability at 100 µM[1]. In human melanoma A375 and C8161 cells, the IC50 at 24 hours was approximately 100 µM[2]. However, some studies have shown effects at lower concentrations, in the range of 1-5 µmol/L, particularly with longer exposure times (48h)[3]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

2. How long should I incubate my cells with Apigenin?

Incubation times in cytotoxicity studies with Apigenin typically range from 24 to 96 hours.[2] A common time point for initial assessment is 24 or 48 hours.[1][4] Time-dependent effects are often observed, with lower concentrations potentially requiring longer incubation periods to elicit a significant cytotoxic response.[2][3] For example, in HT29 colorectal cancer cells, the most significant cell death at a 50 µM concentration was observed at 24 hours, while at 12.5 µM, the maximum effect was seen at 48 hours.[5]

3. What is the mechanism of Apigenin-induced cytotoxicity?

Apigenin primarily induces cytotoxicity through the induction of apoptosis (programmed cell death).[1][4][6] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][8] This involves the activation of caspases, a family of proteases that execute apoptosis. Specifically, Apigenin has been shown to activate caspase-3, -8, and -9.[7] The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, a process that can be triggered by Apigenin.[7]

4. Which signaling pathways are modulated by Apigenin to induce cytotoxicity?

Apigenin influences several key signaling pathways involved in cell survival and proliferation. These include:

  • PI3K/Akt/mTOR Pathway: Apigenin can inhibit this pathway, which is crucial for cell survival and growth.[6][9][10][11]

  • MAPK/ERK Pathway: Inhibition of this pathway by Apigenin can lead to reduced cell proliferation and induction of apoptosis.[6][10]

  • STAT3 Pathway: Apigenin can inhibit the phosphorylation of STAT3, a transcription factor that promotes tumor cell invasion and angiogenesis.[9]

  • NF-κB Pathway: Apigenin can suppress this pathway, which is involved in inflammation and cell survival.[9]

5. Is Apigenin cytotoxic to normal, non-cancerous cells?

Apigenin has been observed to exhibit selective cytotoxicity, with a more pronounced effect on cancer cells compared to normal cells. For example, one study noted that high concentrations of Apigenin had a minimal effect on normal human peripheral blood lymphocytes, while significantly reducing the viability of leukemia cells.[1] This selective action is a desirable characteristic for a potential therapeutic agent.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells in my cytotoxicity assay. - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Contamination.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media.- Regularly check cell cultures for any signs of contamination.
I'm not observing a dose-dependent cytotoxic effect with Apigenin. - The concentration range is too narrow or not in the effective range for your cell line.- The incubation time is too short.- The compound has precipitated out of the solution.- The cell density is too high.- Broaden your concentration range (e.g., 1 µM to 200 µM).- Increase the incubation time (e.g., extend to 48 or 72 hours).- Visually inspect your stock solution and dilutions for any precipitates. Consider using a low percentage of DMSO to aid solubility.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
My control (untreated) cells show low viability. - Poor cell health.- Over-confluency.- Contamination.- Harsh handling of cells.- Ensure you are using healthy, low-passage number cells.- Seed cells at a lower density to avoid overgrowth during the experiment.- Check for microbial contamination.- Handle cells gently during seeding and media changes.
The results from my MTT and LDH assays are conflicting. - MTT assay measures metabolic activity, which may not always directly correlate with cell death. Some compounds can affect mitochondrial respiration without causing immediate cell lysis.- LDH assay measures membrane integrity and primarily detects necrosis or late apoptosis.- Consider the mechanism of your compound. If it induces apoptosis, LDH release may be a later event.- Use a third, complementary assay, such as Annexin V staining for apoptosis, to get a more complete picture of the mode of cell death.

Data Presentation: Apigenin IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
Caki-1Renal Cell Carcinoma27.0224
ACHNRenal Cell Carcinoma50.4024
NC65Renal Cell Carcinoma23.3424
HL60Leukemia3024
A375Melanoma10024
C8161Melanoma10024
HuCCA-1Cholangiocarcinoma7548
MCF-7Breast Cancer2.3024
MDA-MB-231Breast Cancer4.0724

Note: IC50 values can vary depending on the specific experimental conditions and the assay used.[1][2][4][12][13]

Experimental Protocols & Visualizations

General Workflow for Optimizing Flavonoid Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis start Start stock Prepare Flavonoid Stock Solution (e.g., Apigenin in DMSO) start->stock cells Culture Healthy, Log-Phase Cells start->cells treat Treat with a Broad Range of Flavonoid Concentrations stock->treat seed Seed Cells in 96-well Plates cells->seed seed->treat incubate Incubate for a Defined Period (e.g., 24h, 48h) treat->incubate mtt Perform Cytotoxicity Assay (e.g., MTT) incubate->mtt read Read Absorbance with Plate Reader mtt->read plot Plot Dose-Response Curve read->plot ic50 Calculate IC50 Value plot->ic50 end Determine Optimal Concentration Range ic50->end

Caption: Workflow for determining the optimal cytotoxic concentration of a flavonoid.

Apigenin-Induced Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway apigenin_ext Apigenin death_receptor Death Receptors (e.g., Fas) apigenin_ext->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 apigenin_int Apigenin pi3k_akt Inhibition of PI3K/Akt apigenin_int->pi3k_akt bcl2_family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) apigenin_int->bcl2_family pi3k_akt->bcl2_family mito Mitochondrial Disruption bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

troubleshooting Anisofolin A peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding peak tailing for Anisofolin A in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Resolving this compound Peak Tailing

Peak tailing is a common issue in HPLC that can compromise resolution, sensitivity, and accurate quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving this problem.

Q1: Why is my this compound peak tailing?

The most common cause of peak tailing for polar, phenolic compounds like this compound is secondary chemical interactions with the stationary phase.[3] this compound, a flavonoid glycoside, contains multiple phenolic hydroxyl groups.[4][5] These groups can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18), leading to multiple retention mechanisms and a distorted, tailing peak shape.[1][6]

Other potential causes can be grouped into methodological or instrumental issues. The flowchart below outlines a logical troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Asymmetry Factor > 1.2) cat_chem Step 1: Investigate Chemical Interactions start->cat_chem Start Here (Most Likely Cause) chem_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cat_chem->chem_ph chem_column Use Modern End-Capped or Hybrid Column cat_chem->chem_column cat_method Step 2: Check Method Parameters method_overload Dilute Sample or Reduce Injection Volume cat_method->method_overload method_solvent Dissolve Sample in Mobile Phase cat_method->method_solvent cat_hardware Step 3: Inspect Hardware & Column hardware_fittings Check & Tighten Fittings Use Short, Narrow Tubing cat_hardware->hardware_fittings hardware_column Backflush or Replace Column cat_hardware->hardware_column chem_ph->cat_method If tailing persists method_overload->cat_hardware If tailing persists end_node Symmetrical Peak Achieved hardware_fittings->end_node hardware_column->end_node

Caption: A logical workflow for troubleshooting this compound peak tailing in HPLC.

Q2: How can I eliminate tailing caused by chemical interactions?

Since secondary interactions with silanol groups are the primary suspect, modifying the mobile phase chemistry is the most effective solution.

  • Adjust Mobile Phase pH: The most effective strategy is to lower the mobile phase pH to approximately 3.0 or lower.[7] This protonates the acidic silanol groups on the silica surface, preventing them from interacting with the polar groups on this compound.[1][8] This is typically achieved by adding a small amount of acid to the aqueous portion of the mobile phase.

  • Use a Modern, End-Capped Column: If pH adjustment is not sufficient, consider the column itself. Modern "Type B" silica columns are manufactured to have fewer and less acidic residual silanols.[1] Furthermore, columns that are "end-capped" have had most of their residual silanols chemically deactivated, significantly reducing the potential for secondary interactions.[9][10]

  • Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase can help mask silanol interactions.[7] For example, increasing a phosphate buffer concentration from 10 mM to 25 mM at a neutral pH can improve peak shape.[7] Note that high buffer concentrations (>10 mM) are generally not recommended for LC-MS due to the risk of ion suppression.[7]

Q3: What should I do if chemistry changes don't solve the problem?

If peak tailing persists, the cause may be related to your method parameters or physical setup. The table below summarizes these potential issues and their solutions.

Potential CauseKey Indicator(s)Recommended Solution
Column Overload Peak shape worsens at higher concentrations; both tailing and fronting are possible.[7][11]Reduce the mass of sample injected. Dilute the sample or decrease the injection volume.[2][12]
Sample Solvent Effect Peak distortion is more pronounced for early eluting peaks. The sample is dissolved in a much stronger solvent than the mobile phase.[2][13]Dissolve the sample in the initial mobile phase composition or a weaker solvent.[2]
Extra-Column Volume All peaks in the chromatogram are broad and tailing, especially early eluting ones.[7]Minimize tubing length and internal diameter between the injector, column, and detector. Ensure all fittings are properly installed without creating dead space.[7][10]
Column Contamination or Degradation A sudden onset of peak tailing for all peaks. Loss of resolution.[2]First, try flushing the column with a strong solvent. If that fails, backflush the column (if permitted by the manufacturer) to remove blockages at the inlet frit.[7] As a final resort, replace the analytical column.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for this compound

This protocol describes how to systematically test the effect of mobile phase pH on this compound peak shape.

Objective: To suppress silanol interactions and achieve a symmetrical peak by lowering the mobile phase pH.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • This compound standard solution (dissolved in mobile phase)

  • Reversed-phase C18 column

Procedure:

  • Prepare Initial Mobile Phase (No Acid):

    • Prepare your standard mobile phase, for example, Acetonitrile:Water (50:50, v/v).

    • Filter and degas the mobile phase.

  • Initial Analysis:

    • Equilibrate the HPLC system and column with the initial mobile phase until a stable baseline is achieved.

    • Inject the this compound standard and record the chromatogram.

    • Measure the asymmetry factor of the this compound peak.

  • Prepare Acidified Mobile Phase:

    • Prepare the aqueous component (HPLC-grade water) with 0.1% formic acid. For example, add 1.0 mL of formic acid to 999 mL of water.

    • Prepare the acidified mobile phase, for example, Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v).

    • Filter and degas the new mobile phase.

  • Second Analysis:

    • Flush the system thoroughly and equilibrate the column with the new acidified mobile phase until a stable baseline is achieved (this may take 15-20 column volumes).

    • Inject the same this compound standard and record the chromatogram.

  • Data Comparison:

    • Compare the peak shape and asymmetry factor from the initial and second analyses. A significant reduction in tailing should be observed with the acidified mobile phase.

    • Note: A slight decrease in retention time may occur for ionizable compounds at a lower pH, which can be compensated by slightly reducing the organic content of the mobile phase if necessary.[6]

Frequently Asked Questions (FAQs)

Q: What exactly are silanol groups? A: Silica-based HPLC columns are made of silica particles that have silanol (Si-OH) groups on their surface. During the manufacturing of reversed-phase columns (like C18), most of these silanols are chemically bonded with the C18 ligands. However, due to steric hindrance, some silanol groups remain unreacted.[9] These residual silanols are polar and can be acidic, providing sites for unwanted secondary interactions with polar analytes.[1][8]

Q: What is the difference between peak tailing and peak fronting? A: Both are types of peak asymmetry. Peak tailing occurs when the back half of the peak is wider than the front half, often due to strong secondary interactions on the column.[1] Peak fronting is the opposite, where the front half of the peak is broader. Fronting is commonly caused by issues like column overload or poor sample solubility.[1]

Q: Will lowering the pH damage my C18 column? A: Most modern silica-based columns are stable down to a pH of 2.0. However, operating at a pH below 2.0 for extended periods can hydrolyze the bonded phase, leading to column degradation.[7] Always check the column manufacturer's specifications for the recommended pH operating range. Specialized columns, such as those with sterically protected bonded phases, are designed for enhanced stability at low pH.[6]

Q: Can I use a different mobile phase additive besides formic acid? A: Yes. Trifluoroacetic acid (TFA) at 0.1% is also a very effective additive for reducing pH and minimizing peak tailing. Other options include using buffer salts like ammonium formate or ammonium acetate, which can help control the pH and are compatible with mass spectrometry.[7] For basic compounds, a competing base like triethylamine (TEA) can be added to the mobile phase to block silanol sites, though this is less relevant for the acidic phenolic groups of this compound.[2]

References

minimizing degradation of Anisofolin A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Anisofolin A during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a flavonoid glycoside, a natural compound with potential pharmacological activities.[1][2] Like many flavonoids, it possesses antioxidant properties due to the phenolic rings and free hydroxyl groups in its structure.[3] However, its glycosidic linkages and phenolic structure make it susceptible to degradation under certain extraction conditions, such as exposure to high temperatures, extreme pH levels, light, and oxidative environments.[4][5] Degradation can lead to reduced yield and compromised biological activity of the final extract.

Q2: What are the primary causes of this compound degradation during extraction?

The primary causes of degradation for flavonoid glycosides like this compound include:

  • Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic bond, cleaving the sugar moiety from the flavonoid aglycone.[6][7][8][9][10]

  • Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be accelerated by factors such as heat, light, oxygen, and the presence of metal ions.[11]

  • Thermal Degradation: High temperatures used during extraction can lead to the breakdown of the molecule. While some methods use temperatures around 60°C to prevent degradation, others may employ higher temperatures which can be detrimental.[4]

  • Enzymatic Degradation: The presence of polyphenol oxidase (PPO) in the plant material can lead to enzymatic degradation of flavonoids.[12]

Q3: Which solvents are recommended for this compound extraction to minimize degradation?

The choice of solvent is critical for both extraction efficiency and stability. For polar flavonoid glycosides like this compound, polar solvents are generally preferred.[13]

  • Ethanol and Methanol: These are the most commonly used solvents for flavonoid extraction due to their high recovery yields.[13] Aqueous mixtures (e.g., 80% methanol or ethanol) often provide a good balance between extracting the compound of interest and minimizing the co-extraction of interfering substances.[14][15]

  • "Green" Solvents: Modern, environmentally friendly extraction techniques may utilize alternative solvents to reduce the use of organic solvents.[4]

  • Apolar Solvents: Apolar solvents like chloroform and diethyl ether are generally not suitable for extracting polar glycosides.[3][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete Extraction: Suboptimal solvent, temperature, or extraction time.Optimize extraction parameters. Consider using modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[4][6][16]
Degradation during extraction: Exposure to harsh conditions (high temperature, extreme pH).See solutions for "Evidence of Degradation."
Evidence of Degradation (e.g., presence of aglycone in HPLC analysis) Acid or Base Hydrolysis: pH of the extraction solvent is too low or too high.Maintain a neutral or slightly acidic pH (around 3) to stabilize the flavylium cation form of flavonoids.[17] Avoid strong acids or bases.
Thermal Degradation: Extraction temperature is too high.Optimize the extraction temperature. Generally, temperatures around 60°C are considered safe for many flavonoids.[4] If higher temperatures are necessary, minimize the extraction time.
Discoloration of the extract Oxidation: Exposure to oxygen, light, or metal ions.* Add Antioxidants: Incorporate antioxidants like ascorbic acid or β-carotene into the extraction solvent.[6][18] * Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. * Chelating Agents: Use chelating agents like citric acid to bind metal ions that can catalyze oxidation.[18] * Light Protection: Protect the extraction vessel from light by wrapping it in aluminum foil.
Enzymatic Degradation: Activity of polyphenol oxidases (PPOs).* Blanching: Briefly heat the plant material before extraction to deactivate enzymes. * Low Temperature: Conduct the extraction at a lower temperature to reduce enzyme activity.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction with Degradation Minimization

This protocol outlines a standard solvent extraction method with steps to minimize this compound degradation.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Solvent Preparation:

    • Prepare an 80% ethanol or methanol solution in deionized water.

    • To minimize oxidation, add an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the solvent.[6]

  • Extraction:

    • Combine the powdered plant material with the prepared solvent in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is a good starting point.

    • Wrap the flask in aluminum foil to protect it from light.

    • Perform the extraction at a controlled temperature, ideally around 60°C, for a predetermined time (e.g., 2 hours) with continuous stirring.[4]

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to avoid thermal degradation.

  • Storage:

    • Store the final extract in a dark, airtight container at low temperatures (e.g., -20°C) to prevent further degradation.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Efficiency and Reduced Degradation

UAE is a modern technique that can improve extraction efficiency at lower temperatures and shorter times, thus minimizing degradation.[4][17]

  • Sample and Solvent Preparation:

    • Follow steps 1 and 2 from Protocol 1.

  • Ultrasonic Extraction:

    • Place the flask containing the sample and solvent mixture into an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic frequency and power to optimized levels (to be determined empirically for the specific plant material).

    • Conduct the extraction at a controlled, lower temperature (e.g., 40-50°C) for a shorter duration (e.g., 30-60 minutes) compared to conventional methods.

  • Filtration, Concentration, and Storage:

    • Follow steps 4 and 5 from Protocol 1.

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Extraction (Controlled Temp, Light Protection) Grinding->Extraction Solvent Solvent Preparation (e.g., 80% Ethanol + Antioxidant) Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Final_Extract This compound Extract Concentration->Final_Extract

Caption: Workflow for minimizing this compound degradation during extraction.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Anisofolin_A This compound (Flavonoid Glycoside) Aglycone Aglycone Anisofolin_A->Aglycone Acid/Base Sugar Sugar Moiety Anisofolin_A->Sugar Acid/Base Oxidized_Products Oxidized Products Anisofolin_A->Oxidized_Products Heat, Light, O2

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Anisofolin A in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Anisofolin A, a flavonoid with significant therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a flavonoid compound, specifically a flavone, that has demonstrated promising biological activities, including antimalarial and antimycobacterial effects.[1] However, like many flavonoids, this compound is expected to have low oral bioavailability. This is primarily due to its poor aqueous solubility and potential for extensive first-pass metabolism in the gut and liver, which limits its absorption into the systemic circulation and subsequent therapeutic efficacy.[2][3][4]

Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble flavonoids like this compound.[2][3] These approaches focus on improving the solubility, dissolution rate, and/or intestinal permeability of the compound. The main strategies include:

  • Nanoparticle-Based Drug Delivery Systems: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[5][6][7]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can transform its crystalline structure into a more soluble amorphous form.[8][9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, facilitating the solubilization and absorption of lipophilic drugs like this compound.[11][12][13]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[1][14]

Q3: Are there alternative routes of administration to bypass the issues of oral bioavailability?

While oral administration is generally preferred, alternative routes can be considered if poor oral bioavailability remains a significant hurdle. For flavonoids, topical or transdermal delivery could be an option for localized treatments, as some flavonoids have been shown to penetrate the skin.[[“]] However, for systemic effects, oral formulation enhancement is the primary focus of current research.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Troubleshooting Steps
Low and variable plasma concentrations of this compound in preclinical studies. Poor aqueous solubility limiting dissolution and absorption. Extensive first-pass metabolism.1. Characterize Physicochemical Properties: Determine the aqueous solubility, LogP, and pKa of your this compound sample. 2. Formulation Enhancement: Prepare and test different formulations such as nanoparticles, solid dispersions, or SEDDS. 3. In Vitro Dissolution Testing: Compare the dissolution rate of the formulations against the pure compound in simulated gastric and intestinal fluids. 4. Caco-2 Permeability Assay: Evaluate the intestinal permeability of the different formulations.
Precipitation of the formulated this compound upon dilution in aqueous media. The formulation is not robust enough to maintain the compound in a solubilized state. Incorrect ratio of excipients in the formulation.1. Optimize Formulation Components: For SEDDS, adjust the oil, surfactant, and co-surfactant ratios. For solid dispersions, screen different polymers and drug-to-polymer ratios. 2. Incorporate Precipitation Inhibitors: For amorphous solid dispersions, consider adding polymers that inhibit recrystallization (e.g., HPMC, PVP). 3. Particle Size Analysis: For nanoformulations, ensure a narrow and stable particle size distribution upon dilution.
Inconsistent results between in vitro dissolution and in vivo pharmacokinetic studies. In vivo factors not accounted for in vitro, such as enzymatic degradation, efflux transporters (e.g., P-glycoprotein), and food effects.1. Incorporate Metabolic Enzymes: Use S9 fractions in in vitro models to simulate metabolism. 2. Evaluate Efflux Transporter Interaction: Use cell lines overexpressing P-gp to assess if this compound is a substrate. 3. Conduct Fed vs. Fasted State Studies: Assess the impact of food on the bioavailability of your formulation in animal models.

Data Presentation: Efficacy of Formulation Strategies for Flavonoids

The following tables summarize quantitative data from studies on various flavonoids, demonstrating the potential improvements in bioavailability that can be achieved with different formulation technologies. These serve as a reference for the expected enhancements for this compound.

Table 1: Enhancement of Flavonoid Bioavailability using Nanoparticle Formulations

FlavonoidFormulationAnimal ModelFold Increase in Oral Bioavailability (AUC)Reference
QuercetinPolymeric NanomicellesRats2.9[16]
DaidzeinDaidzein-lecithin complex micellesRatsSignificant improvement in intestinal absorption[4]
CurcuminNanoparticles in cream-Highly effective against P. aeruginosa[17]

Table 2: Enhancement of Flavonoid Solubility and Dissolution using Solid Dispersions

FlavonoidCarrierMethodKey FindingReference
HesperidinOcimum mucilageHot-melt extrusionEnhanced dissolution rate[18]
Total Flavones of Hippophae rhamnoides L.Poloxamer 188Solvent evaporationEnhanced dissolution due to amorphization[8]
Naringenin & HesperetinPVPSolvent evaporation100% release at pH 6.8[10]

Table 3: Enhancement of Flavonoid Bioavailability using Self-Emulsifying Drug Delivery Systems (SEDDS)

CompoundFormulation ComponentsKey FindingReference
ResveratrolOlive oil, Tween 80, Propylene glycolDissolution efficiency of 94%[11]
Finasteride (model drug)Oil, surfactant, co-surfactantThree-fold enhanced bioavailability in rats[19]

Experimental Protocols

Protocol 1: Preparation of Flavonoid Nanoparticles by Nanoprecipitation

This protocol describes a general method for preparing flavonoid nanoparticles, which can be adapted for this compound.[5][6]

  • Dissolve the Flavonoid and Polymer: Dissolve this compound and a suitable polymer (e.g., PLGA, Eudragit) in a water-miscible organic solvent (e.g., acetone, ethanol).

  • Prepare the Aqueous Phase: Prepare an aqueous solution, which will act as the anti-solvent. This may contain a stabilizer (e.g., Poloxamer 188, PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the flavonoid and polymer as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator or by stirring at room temperature overnight.

  • Purification and Collection: The nanoparticles can be collected by centrifugation and washed to remove excess surfactant and unencapsulated drug. The final product can be lyophilized for long-term storage.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of Flavonoid Solid Dispersion by Solvent Evaporation

This protocol provides a general procedure for preparing solid dispersions of flavonoids.[8][9]

  • Solubilization: Dissolve both this compound and a hydrophilic carrier (e.g., PVP, PEG, HPMC) in a common volatile solvent (e.g., ethanol, methanol, or a mixture).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. The evaporation should be done at a controlled temperature to avoid degradation of the compound.

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried mass into a fine powder using a mortar and pestle, and then pass it through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, X-ray Diffraction (XRD) to assess crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions. Perform in vitro dissolution studies to evaluate the enhancement in drug release.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Flavonoids

This protocol outlines the steps to develop a SEDDS for a lipophilic flavonoid like this compound.[11][12]

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., olive oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., propylene glycol, Transcutol). Select the components that show the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Prepare a series of SEDDS formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions. Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation: Accurately weigh the chosen amounts of oil, surfactant, and co-surfactant into a glass vial. Heat the mixture gently (if required) to facilitate homogenization. Add the this compound to the mixture and stir until it is completely dissolved.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium. Conduct thermodynamic stability studies to ensure the formulation's robustness.

Visualization of Signaling Pathways

Flavonoids are known to modulate various intracellular signaling pathways, which is central to their therapeutic effects. Understanding these interactions is crucial for elucidating the mechanism of action of this compound.

PI3K_Akt_mTOR_Signaling_Pathway Extracellular_Signal Growth Factors / Cytokines RTK Receptor Tyrosine Kinase (RTK) Extracellular_Signal->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Anisofolin_A This compound Anisofolin_A->PI3K Inhibition Anisofolin_A->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Stress, Mitogens) MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Anisofolin_A This compound Anisofolin_A->MAPKK Modulation

References

Technical Support Center: Experimental Controls for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel compounds like Anisofolin A. Selecting appropriate controls is critical for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls for in vitro cell-based assays with a new compound?

A1: For any in vitro experiment with a novel compound, you must include the following controls:

  • Negative Control: This sample is not treated with the compound or its vehicle. It serves as a baseline to observe the normal state of the cells.[1]

  • Vehicle Control: This is crucial to ensure that the solvent used to dissolve your compound (e.g., DMSO, ethanol) does not have a biological effect on its own.[1][2] The vehicle control should contain the same concentration of the solvent as the experimental samples.[2]

  • Positive Control: This involves treating cells with a known compound that induces the expected effect.[3][4] This confirms that your assay is working correctly and is capable of detecting the desired outcome.[3][5]

Q2: How do I choose a suitable positive control for my experiments?

A2: The choice of a positive control depends on the specific biological question you are asking. It should be a well-characterized compound known to elicit a response in your experimental system. For example, if you are studying apoptosis, a known pro-apoptotic agent like staurosporine could be used as a positive control. The positive control helps to validate your experimental setup.[3][4]

Q3: My vehicle control shows a different result compared to the negative control. What should I do?

A3: If your vehicle control (e.g., cells treated with DMSO) shows a significant difference from your untreated negative control, it indicates that the vehicle itself is affecting the cells. You should first ensure that the concentration of the vehicle is as low as possible (typically, DMSO concentration should be kept below 0.5%). If the effect persists, you may need to consider a different solvent to dissolve your compound.

Q4: What are the key considerations for controls in in vivo animal studies?

A4: In addition to the principles of negative, vehicle, and positive controls, in vivo studies require further considerations to ensure scientific rigor:

  • Randomization: Animals should be randomly assigned to different experimental groups to minimize bias.[6]

  • Blinding: Whenever possible, the researchers conducting the experiment and analyzing the data should be unaware of which group each animal belongs to. This helps to prevent unintentional bias in data collection and interpretation.[6][7]

  • Sham Control (for surgical procedures): If your experimental model involves a surgical intervention, a sham control group that undergoes the same surgical procedure without the specific experimental manipulation is necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or variability in treatment application.Ensure uniform cell density in all wells. Use calibrated pipettes and consistent techniques for adding reagents.
No effect observed with the positive control Problems with the cells, reagents, or experimental protocol.Confirm the viability and passage number of your cells. Check the expiration dates and storage conditions of all reagents. Review and optimize your experimental protocol.[1]
Inconsistent results in in vivo studies Lack of randomization or blinding, animal stress, or improper dosing.Implement robust randomization and blinding procedures.[6][7] Handle animals carefully to minimize stress. Ensure accurate and consistent administration of the compound.
Unexpected toxicity in the vehicle control group (in vivo) The vehicle may have inherent toxicity at the administered dose.Conduct a preliminary toxicity study with the vehicle alone to determine a safe dosage range. Consider alternative, less toxic vehicles if necessary.

Experimental Protocols

General In Vitro Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare the vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and the positive control (a known cytotoxic agent).

  • Cell Treatment: Remove the old medium and add the prepared treatments to the respective wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each treatment group.

General In Vivo Efficacy Study
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Randomization: Randomly assign animals to the following groups: (1) Vehicle Control, (2) this compound low dose, (3) this compound high dose, and (4) Positive Control (a standard-of-care drug for the disease model).[6]

  • Blinding: Blind the investigators to the treatment groups.[7]

  • Treatment Administration: Administer this compound, vehicle, or positive control according to the planned dosing schedule and route of administration.

  • Monitoring: Monitor the animals regularly for any signs of toxicity and for the desired therapeutic endpoints.

  • Data Collection: Collect data on relevant parameters (e.g., tumor size, body weight, behavioral changes) throughout the study.

  • Endpoint Analysis: At the end of the study, collect tissues or blood samples for further analysis (e.g., histology, biomarker levels).

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the efficacy of this compound compared to the control groups.

Visualizations

Experimental_Workflow_In_Vitro cluster_setup Experimental Setup cluster_controls Control Groups cluster_experimental Experimental Group cluster_analysis Analysis start Plate Cells treatment Prepare Treatments neg_ctrl Negative Control (Untreated) treatment->neg_ctrl veh_ctrl Vehicle Control (e.g., DMSO) treatment->veh_ctrl pos_ctrl Positive Control (Known Activator/Inhibitor) treatment->pos_ctrl anisofolin_a This compound treatment->anisofolin_a assay Perform Assay (e.g., Viability, Western Blot) neg_ctrl->assay veh_ctrl->assay pos_ctrl->assay anisofolin_a->assay data Data Analysis & Interpretation assay->data

Caption: In Vitro Experimental Workflow with Controls.

Signaling_Pathway_Example cluster_pathway Hypothetical Signaling Pathway for this compound cluster_controls Controls receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression anisofolin_a This compound anisofolin_a->kinase2 Hypothesized Inhibition known_inhibitor Known Inhibitor (Positive Control) known_inhibitor->kinase2 Known Inhibition

Caption: Hypothetical Signaling Pathway and Controls.

References

Technical Support Center: Enhancing Anisofolin A (Taxifolin) Yield

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Anisofolin A is chemically identified as Taxifolin , also widely known as Dihydroquercetin . This guide will use the name Taxifolin for consistency with the broader scientific literature.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the yield of Taxifolin from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of Taxifolin?

A1: Taxifolin is a flavonoid found in numerous plants. Commercially significant sources include conifers such as the Siberian Larch (Larix sibirica) and other larch species, where it is present in the wood, bark, and roots.[1][2] It is also found in milk thistle (Silybum marianum) seeds, the Chinese yew (Taxus chinensis), Pinus roxburghii, and Cedrus deodara.[1][3] Minor amounts can be found in foods like red onions and vinegars aged in cherry wood.[1]

Q2: Which plant parts typically contain the highest concentration of Taxifolin?

A2: For commercially exploited sources like larch, the highest concentrations are often found in the lower trunk portions (butt logs), roots, and bark.[2][4] These parts are frequently considered waste products in the timber industry, making them a valuable and sustainable source for extraction.[2]

Q3: What are the key factors that influence the final yield of purified Taxifolin?

A3: The overall yield is influenced by a cascade of factors, starting from the plant material itself to the final purification step. Key variables include:

  • Plant Material: Species, age, geographic location, and harvest time.

  • Pre-Treatment: Particle size of the ground material is critical; smaller particles (<0.5 mm) increase the surface area for solvent contact.[5]

  • Extraction Solvent: The choice of solvent and its polarity (e.g., ethanol/water mixtures) is crucial.[4]

  • Extraction Method: Technique used (e.g., maceration, reflux, ultrasound-assisted, microwave-assisted).[3]

  • Extraction Parameters: Temperature, time, solvent-to-solid ratio, and pressure.[6]

  • Purification Strategy: Efficiency of methods used to remove impurities like resins, oils, and sugars (e.g., chromatography, crystallization).[4][7]

Q4: How do environmental factors affect Taxifolin concentration in plants?

A4: Like other flavonoids, Taxifolin biosynthesis is a plant's response to various stresses. Environmental factors such as light intensity (especially UV radiation), temperature, and nutrient availability can significantly impact its concentration.[8][9] For instance, increased light exposure can stimulate the activity of key enzymes in the flavonoid biosynthesis pathway, potentially leading to higher yields.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction and purification of Taxifolin.

Problem: Low Extraction Yield
Potential Cause Recommended Solution & Action Steps
Incorrect Solvent Polarity Taxifolin is a polar compound. Use polar solvents. Ethanol/water mixtures (e.g., 50-90% ethanol) are highly effective.[2][4] Pure ethanol or methanol can also be used.[10][11] Action: Perform small-scale solvent screening to determine the optimal ethanol:water ratio for your specific plant material.
Insufficient Particle Size Reduction The solvent cannot efficiently penetrate larger plant material particles, leaving significant amounts of Taxifolin behind.[5] Action: Grind the dried plant material to a fine powder (e.g., <0.5 mm or through a 30-mesh sieve).[2][5]
Suboptimal Extraction Time/Temperature Extraction may be incomplete if the duration is too short. Conversely, excessively high temperatures or long durations can lead to the degradation of Taxifolin.[6] Action: Optimize time and temperature. For reflux extraction, 2-3 hours at 90°C has been reported.[2] For ultrasound-assisted extraction (UAE), higher temperatures (e.g., 60°C) can increase yield, but must be balanced against potential degradation.[12]
Inadequate Solvent-to-Solid Ratio Too little solvent will become saturated before all the Taxifolin is extracted. Action: Increase the solvent-to-solid ratio. Ratios of 10:1 to 30:1 (mL/g) are commonly tested.[2][12] A ratio of 25:1 mL/g was found to be optimal for UAE from Abies nephrolepis.[12]
Problem: Difficulty in Purification / Impure Final Product
Potential Cause Recommended Solution & Action Steps
Co-extraction of Resins, Oils, and Sugars Crude extracts from wood or bark are rich in interfering substances.[4] Action 1 (Liquid-Liquid Partitioning): After initial extraction and concentration, dissolve the residue in hot water (80-95°C). Taxifolin is water-soluble at high temperatures, while many resins and oils are not. Cool the mixture to separate the aqueous phase from the resinous/oily phase.[13] Action 2 (Column Chromatography): Use column chromatography for purification. Polyamide resin or Sephadex LH-20 columns are effective.[7][14] Elute with a gradient of ethanol or methanol.
Ineffective Crystallization Spontaneous crystallization may be slow or yield an impure product. Action 1 (Seeding): After purifying the aqueous phase, cool it to 30-60°C and add a few seed crystals of pure Taxifolin to initiate crystallization.[13] Action 2 (Controlled Cooling): Slowly cool the solution over several hours (e.g., 5-15 hours) to a final temperature of 0-20°C to promote the formation of purer, larger crystals.[13] Hold at the final temperature for 1-2 hours before filtering.[13]
Presence of Structurally Similar Flavonoids The crude extract may contain other flavonoids like aromadendrin, eriodictyol, and quercetin, which can be difficult to separate.[7][14] Action: Use high-performance liquid chromatography (HPLC) or preparative HPLC for final polishing if very high purity (>95%) is required. A C18 column with a methanol/water mobile phase is typically used for analytical separation and can be scaled up.[2][7]

Experimental Protocols & Data

Protocol: Ethanol Reflux Extraction and Crystallization of Taxifolin

This protocol is adapted from methodologies reported for extracting Taxifolin from larch wood.[2]

1. Preparation of Plant Material:

  • Dry the source material (e.g., larch roots, bark) at a controlled temperature (e.g., 40-50°C) until brittle.

  • Grind the dried material into a fine powder and pass it through a 30-mesh sieve.

2. Extraction:

  • Place 200 g of the powdered material into a round-bottom flask.

  • Add 2000 mL of 90% ethanol (for a 1:10 solid-to-liquid ratio).[2]

  • Heat the mixture to 90°C and maintain a gentle reflux for 3 hours with continuous stirring.[2]

  • Allow the mixture to cool slightly, then filter through filter paper to separate the extract from the solid residue.

  • Repeat the extraction process on the residue two more times with fresh solvent to maximize recovery. Combine all three extracts.

3. Concentration and Initial Purification:

  • Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator until the ethanol is removed.

  • Dissolve the resulting thick residue in hot water (e.g., 80-95°C).[14]

  • Allow the solution to cool. Resinous impurities will precipitate or form a separate layer. Separate the aqueous phase containing Taxifolin by decantation or filtration.

4. Crystallization:

  • Cool the aqueous solution to approximately 4°C and let it stand. Rapid crystallization should occur.[2]

  • For higher purity, control the cooling process. Cool slowly to room temperature, then transfer to a 4°C refrigerator and allow it to stand for 12-24 hours.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

5. Drying:

  • Dry the purified Taxifolin crystals in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Table 1: Comparison of Extraction Methods for Flavonoids

The following table summarizes representative yield data for different extraction techniques applied to flavonoids, illustrating the impact of methodology on efficiency.

Extraction MethodPlant SourceTarget Compound(s)SolventKey ParametersYieldReference
Ultrasound-Assisted Extraction (UAE) Abies nephrolepis leavesTaxifolin50% Ethanol45 kHz, 39 min, 60°C30.97 ± 1.55 mg/g[12]
Reflux Extraction Larix olgensis woodTaxifolin80% Methanol2 h reflux, 2 cycles2.3 g from 200 g (yields 92% purity)[14]
Supercritical CO₂ Extraction (with entrainer) Pinus nigra barkTaxifolinCO₂ + Ethanol43°C, 138 min0.94 mg/g
Microwave-Assisted Extraction (MAE) Larch woodTaxifolin60% Ethanol406 W, 14 minYields optimized via RSM

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

This diagram outlines the general process for isolating Taxifolin from a natural source.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Start Plant Material (e.g., Larch Wood) Grind Drying & Grinding Start->Grind Extract Solvent Extraction (e.g., Reflux with Ethanol) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Purify Aqueous Dissolution & Resin Removal Concentrate->Purify Crystallize Crystallization Purify->Crystallize Dry Drying Crystallize->Dry End Pure Taxifolin Dry->End

Caption: General workflow for Taxifolin extraction and purification.

Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low Taxifolin yield.

G Start Low Yield Reported Check_Prep Is Plant Material Finely Ground? Start->Check_Prep Check_Solvent Is Solvent System Optimal? Check_Prep->Check_Solvent Yes Action_Grind Action: Re-grind material to fine powder Check_Prep->Action_Grind No Check_Params Are Extraction Time & Temperature Correct? Check_Solvent->Check_Params Yes Action_Solvent Action: Test different EtOH:Water ratios Check_Solvent->Action_Solvent No Check_Ratio Is Solvent:Solid Ratio Sufficient? Check_Params->Check_Ratio Yes Action_Params Action: Optimize time and temperature Check_Params->Action_Params No Check_Purification Are Losses Occurring During Purification? Check_Ratio->Check_Purification Yes Action_Ratio Action: Increase solvent volume Check_Ratio->Action_Ratio No Action_Purification Action: Analyze waste streams for lost product Check_Purification->Action_Purification Yes End Yield Optimized Check_Purification->End No Action_Grind->Check_Solvent Action_Solvent->Check_Params Action_Params->Check_Ratio Action_Ratio->Check_Purification Action_Purification->End

Caption: Decision tree for troubleshooting low Taxifolin yield.

Biosynthesis Pathway of Taxifolin

This diagram illustrates the key enzymatic steps in the plant flavonoid pathway leading to the synthesis of Taxifolin (Dihydroquercetin).[15][16]

G Phe L-Phenylalanine Coumaroyl p-Coumaroyl-CoA Phe->Coumaroyl PAL, C4H, 4CL Naringenin_C Naringenin Chalcone Coumaroyl->Naringenin_C CHS Naringenin Naringenin (Flavanone) Naringenin_C->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHQ Taxifolin (Dihydroquercetin) DHK->DHQ F3'H PAL PAL, C4H, 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H

Caption: Simplified biosynthesis pathway leading to Taxifolin.

References

addressing Anisofolin A autofluorescence in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anisofolin A in microscopy applications. The information provided aims to help users address challenges related to the compound's intrinsic fluorescence (autofluorescence) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my research?

This compound is a natural flavonoid compound.[1][2] Flavonoids are a class of polyphenolic compounds widely found in plants and are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Your research likely involves investigating these potential therapeutic effects at a cellular level using microscopy.

Q2: I am observing fluorescence in my control samples containing only this compound. What is causing this?

This phenomenon is known as autofluorescence. This compound, being a flavonoid, possesses intrinsic fluorescent properties.[3] Like many natural products, it can absorb light at one wavelength and emit it at a longer wavelength, which can be detected by fluorescence microscopes.

Q3: What are the likely excitation and emission wavelengths of this compound's autofluorescence?

Compound ClassTypical Excitation Maxima (nm)Typical Emission Maxima (nm)
Flavonols365 - 390450 - 470
Flavanols480 - 500510 - 520
Apigenin (core structure of this compound)~270 and ~340~520

This data is based on general flavonoid spectra and published data for apigenin. The actual spectra of this compound may vary.

Q4: How can this compound's autofluorescence interfere with my experiment?

The autofluorescence of this compound can be problematic in several ways:

  • Masking of specific signals: If the emission spectrum of your intended fluorescent probe (e.g., a fluorescently labeled antibody) overlaps with the autofluorescence spectrum of this compound, it can be difficult to distinguish the true signal from the background.

  • Reduced signal-to-noise ratio: High background fluorescence decreases the overall quality of your images, making it harder to detect faint signals.

Troubleshooting Guides

Issue 1: High background fluorescence in the green/yellow channel when imaging cells treated with this compound.

This is a common issue due to the natural fluorescence of flavonoids.

Root Cause Analysis and Solutions:

  • Spectral Overlap: The emission of this compound likely overlaps with your green/yellow fluorescent dye.

    • Solution 1: Switch to a red-shifted fluorophore. Choose a fluorescent label that emits in the far-red or near-infrared region of the spectrum (e.g., Alexa Fluor 647, Cy5). The autofluorescence of most natural compounds is weaker at longer wavelengths.

    • Solution 2: Spectral Unmixing. If your microscope is equipped with a spectral detector, you can use linear unmixing to separate the this compound autofluorescence from your specific signal. This technique requires acquiring a reference spectrum of this compound alone.[3][4][5][6][7]

  • Inadequate Background Correction: Standard background subtraction methods may not be sufficient.

    • Solution: Acquire an "autofluorescence only" control. Prepare a sample with cells treated with this compound but without your fluorescent label. Use this image to create a reference for more accurate background subtraction.

Issue 2: Difficulty in quantifying the fluorescence intensity of my target protein in the presence of this compound.

The autofluorescence of this compound contributes to the total measured fluorescence, leading to inaccurate quantification.

Solutions:

  • Quantitative Subtraction:

    • Image your fully stained, this compound-treated sample.

    • Image an unstained, this compound-treated control sample using the exact same acquisition settings.

    • In your image analysis software, subtract the mean fluorescence intensity of the control sample from the experimental sample on a cell-by-cell basis.

  • Spectral Unmixing for Quantification:

    • Acquire a lambda stack (a series of images at different emission wavelengths) of your sample.

    • Acquire a reference lambda stack of cells treated only with this compound.

    • Acquire a reference lambda stack of cells stained only with your fluorescent probe.

    • Use linear unmixing software (e.g., in ZEN, LAS X, or with ImageJ/Fiji plugins) to separate the two signals into distinct channels.[8][9][10] You can then quantify the intensity of the channel corresponding to your fluorescent probe.

Experimental Protocols

Protocol 1: Characterizing the Autofluorescence Spectrum of this compound

Objective: To determine the excitation and emission spectra of this compound in your experimental setup.

Materials:

  • This compound stock solution

  • Your cell type of interest

  • Microscope slides or plates suitable for your microscope

  • Phosphate-buffered saline (PBS) or appropriate imaging medium

  • Confocal microscope with a spectral detector

Procedure:

  • Prepare a sample of your cells treated with this compound at the working concentration used in your experiments.

  • Prepare a control sample of untreated cells.

  • Mount the samples for microscopy.

  • Using the spectral detector on your confocal microscope, perform a lambda scan (also known as a spectral scan or emission fingerprinting).

    • Excite the sample at a wavelength where you suspect this compound might absorb (e.g., 405 nm or 488 nm).

    • Collect the emitted light across a broad range of wavelengths (e.g., 420-700 nm) in discrete steps (e.g., 5 or 10 nm).

  • Analyze the resulting data to identify the peak emission wavelength of this compound's autofluorescence.

  • Repeat the process with different excitation wavelengths to find the optimal excitation for the autofluorescence.

  • Image the untreated control sample using the same settings to determine the baseline cellular autofluorescence.

Protocol 2: Spectral Unmixing to Remove this compound Autofluorescence

Objective: To computationally separate the fluorescence signal of your probe from the autofluorescence of this compound.

Materials:

  • Your fully stained, this compound-treated experimental sample

  • A control sample of cells treated only with this compound

  • A control sample of cells stained only with your fluorescent probe

  • Confocal microscope with a spectral detector and linear unmixing software

Procedure:

  • Acquire Reference Spectra:

    • On the this compound-only sample, perform a lambda scan to obtain the reference spectrum for its autofluorescence.

    • On the fluorescent probe-only sample, perform a lambda scan to obtain its reference spectrum.

  • Acquire Image of Experimental Sample:

    • On your experimental sample, acquire a lambda stack using the same settings as for the reference spectra.

  • Perform Linear Unmixing:

    • Open the linear unmixing tool in your microscope software.

    • Load the lambda stack from your experimental sample.

    • Import the reference spectra for this compound and your fluorescent probe.

    • The software will then generate new images where the signals are separated into different channels based on their spectral profiles.

Signaling Pathways and Visualization

Flavonoids, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. While direct studies on this compound's effects on these pathways may be limited, understanding the general effects of flavonoids can provide a valuable framework for your research.

Potential Signaling Pathways Modulated by Flavonoids:
  • MAPK Pathway: Flavonoids have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often activated in response to inflammatory stimuli and cellular stress.[11][12]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some flavonoids can modulate the PI3K/Akt pathway, which can be relevant in cancer research.[13][14]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many flavonoids are known to inhibit the activation of NF-κB.

Below are diagrams representing these pathways and a general experimental workflow for investigating the effects of this compound.

MAPK_Pathway Growth_Factor_Stimulus Growth Factor/ Stimulus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Anisofolin_A This compound Anisofolin_A->RAF Inhibition? Anisofolin_A->MEK Inhibition?

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Anisofolin_A This compound Anisofolin_A->PI3K Inhibition? Anisofolin_A->Akt Inhibition? NFkB_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates IkB->IkB NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Anisofolin_A This compound Anisofolin_A->IKK_Complex Inhibition? Experimental_Workflow Start Start: This compound Experiment Cell_Culture Cell Culture & Treatment with This compound Staining Immunofluorescence Staining Cell_Culture->Staining Microscopy Microscopy & Image Acquisition Staining->Microscopy Troubleshooting Troubleshooting: Autofluorescence? Microscopy->Troubleshooting Data_Analysis Data Analysis Conclusion Conclusion Data_Analysis->Conclusion Troubleshooting->Microscopy Yes: Apply Corrections Troubleshooting->Data_Analysis No

References

Validation & Comparative

Anisofolin A vs. Apigenin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of Anisofolin A and its aglycone, apigenin. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive overview of their therapeutic potential.

Introduction

Apigenin, a well-studied flavone, is known for its wide range of biological activities, including potent anti-inflammatory and anticancer properties. This compound, identified as Apigenin 7-O-(3'',6''-di-O-E-p-coumaroyl)-beta-D-glucopyranoside, is a glycosidic derivative of apigenin. The addition of sugar and coumaroyl moieties can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound. This guide delves into the available scientific literature to compare the biological activities of these two molecules.

Comparative Analysis of Biological Activity

While direct comparative studies between this compound and apigenin are limited, this guide consolidates available data on their individual anti-inflammatory and anticancer effects. It is important to note that "this compound" is often used interchangeably with a closely related compound, Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG), in the scientific literature.

Anti-inflammatory Activity

Both apigenin and its glycoside, this compound (APG), have demonstrated significant anti-inflammatory properties.

Apigenin exerts its anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, apigenin can modulate key inflammatory signaling pathways such as NF-κB and MAPK.

This compound (APG) has shown potent cardioprotective effects by mitigating inflammation in myocardial ischemia/reperfusion injury models. Treatment with APG significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

CompoundAssayModelKey FindingsReference
This compound (APG) Myocardial Ischemia/ReperfusionRat modelSignificantly reduced serum levels of TNF-α and IL-6.[1]
Apigenin LPS-stimulated macrophagesIn vitroInhibition of NO and PGE2 production via suppression of iNOS and COX-2 expression.
Apigenin-7-O-glucoside LPS-induced inflammationRAW264.7 cellsStronger inhibitory effect on LPS-induced NF-κB/NLRP3/caspase-1 signaling compared to trolox.[2][3]
Anticancer Activity

Apigenin is a well-documented anticancer agent with activity against various cancer cell lines.[4][5] Its mechanisms of action include inducing apoptosis, cell cycle arrest, and inhibiting tumor angiogenesis.[4]

Information regarding the direct anticancer activity of This compound is currently limited in the available scientific literature. However, a closely related compound, apigenin-7-O-glucoside , has demonstrated cytotoxic effects on colon cancer HCT116 cells, suggesting that glycosylation does not necessarily abolish the anticancer potential of apigenin.[6][7] In fact, apigenin-7-O-glucoside was found to be more effective than apigenin in reducing cell viability and inducing cell death in HCT116 cells.[6][7]

CompoundCell LineKey FindingsReference
Apigenin Various cancer cell linesInduces apoptosis, cell cycle arrest, and inhibits angiogenesis.[4][5]
Apigenin-7-O-glucoside HCT116 (Colon Cancer)More effective in reducing cell viability and inducing apoptosis compared to apigenin.[6][7]

Signaling Pathways

The biological activities of both apigenin and this compound are mediated through their interaction with various cellular signaling pathways.

Apigenin is known to modulate multiple signaling pathways involved in inflammation and cancer, including:

  • NF-κB Signaling Pathway : Inhibition of NF-κB activation, a key regulator of inflammation and cell survival.

  • MAPK/ERK, PI3K/AKT, and JAK/STAT Pathways : Modulation of these pathways to control cell proliferation, differentiation, and apoptosis.[4]

This compound (APG) has been shown to exert its neuroprotective and cardioprotective effects by modulating:

  • Nrf2 Signaling Pathway : APG treatment promotes the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[8]

  • NF-κB Signaling Pathway : APG suppresses the translocation of NF-κB, thereby reducing the inflammatory response.[1]

This compound (APG) Signaling Pathway in Neuroprotection

This compound Neuroprotection Pathway cluster_extracellular Extracellular cluster_cellular Cellular Anisofolin_A This compound (APG) PI3K PI3K Anisofolin_A->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex GSK3b->Nrf2_Keap1 Promotes degradation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: this compound (APG) promotes neuroprotection by activating the PI3K/Akt pathway, leading to the inhibition of GSK-3β and subsequent activation of the Nrf2 antioxidant response.

Apigenin's Anti-inflammatory Signaling Pathway

Apigenin Anti-inflammatory Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases NFkB_p65_p50_nuc NF-κB NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Apigenin Apigenin Apigenin->IKK Inhibits Apigenin->NFkB_p65_p50 Inhibits translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_p65_p50_nuc->Pro_inflammatory_genes Induces transcription

Caption: Apigenin inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the cited studies.

Anti-inflammatory Assays
  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): Serum levels of TNF-α and IL-6 in animal models are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Production Assay: NO production in cell culture supernatants (e.g., from LPS-stimulated RAW264.7 macrophages) is commonly measured using the Griess reagent, which detects nitrite, a stable product of NO.

  • Western Blot Analysis for Signaling Proteins: To assess the activation of signaling pathways, the expression and phosphorylation status of key proteins (e.g., IκB-α, NF-κB, Akt, Nrf2) are analyzed by Western blotting. Cells or tissues are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Anticancer Assays
  • Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound, followed by the addition of MTT. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells.

  • Apoptosis Assay (Flow Cytometry): Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Gene Expression Analysis (RT-qPCR): The expression levels of apoptosis-related genes (e.g., Bax, Bcl-2, caspases) can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Experimental Workflow for Evaluating Anti-inflammatory Activity in vivo

In Vivo Anti-inflammatory Workflow Animal_Model Induce Inflammation in Animal Model (e.g., Carrageenan-induced paw edema) Treatment Administer Test Compound (this compound or Apigenin) Animal_Model->Treatment Observation Measure Edema Volume at different time points Treatment->Observation Sample_Collection Collect Blood and Tissue Samples Observation->Sample_Collection Biochemical_Analysis Biochemical Analysis (ELISA for cytokines, Western Blot for signaling proteins) Sample_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis

Caption: A typical workflow for assessing the in vivo anti-inflammatory activity of a compound.

Conclusion

Both this compound and apigenin exhibit promising biological activities, particularly in the context of inflammation. While apigenin is a well-established anti-inflammatory and anticancer agent, research on this compound is still emerging. The available data suggests that the glycosidic form, this compound, retains and in some cases may even possess enhanced anti-inflammatory and cytotoxic properties compared to its aglycone. The improved solubility of glycosides like this compound could also offer advantages in terms of bioavailability.

Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and to determine the therapeutic potential of this compound relative to apigenin. The detailed experimental protocols and signaling pathway information provided in this guide offer a foundation for future research in this area.

References

Anisofolin A: A Potent Acylated Flavonoid in Antioxidant Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, acylated flavonoids are gaining significant attention for their enhanced biological activities. Among these, Anisofolin A, an acylated flavonoid glycoside, stands out as a promising candidate for further investigation. This guide provides a comparative analysis of the antioxidant capacity of this compound against other notable acylated flavonoids, supported by available experimental data and detailed methodologies.

Unveiling this compound

This compound is chemically identified as Apigenin 7-O-(3'',6''-di-O-E-p-coumaroyl)-beta-D-glucopyranoside. It is a naturally occurring compound found in plants such as Anisomeles indica. The presence of two p-coumaroyl groups in its structure is a key feature that is believed to significantly contribute to its antioxidant potential. While direct quantitative antioxidant data for this compound is limited in publicly accessible literature, the influence of coumaroyl acylation on flavonoid antioxidant capacity has been studied, providing a strong basis for inferring its activity.

The Role of Acylation in Antioxidant Capacity

Acylation, the process of adding an acyl group to a molecule, has been shown to enhance the antioxidant properties of flavonoids. Studies on similar acylated flavonoids, such as tiliroside (kaempferol-3-O-β-d-(6′′-O-p-coumaroyl)-glucopyranoside), have demonstrated that the addition of a p-coumaroyl moiety significantly increases the radical scavenging activity compared to their non-acylated counterparts[1]. This enhancement is attributed to the increased number of phenolic hydroxyl groups and the extended conjugation provided by the acyl group, which facilitates the donation of hydrogen atoms to neutralize free radicals.

Comparative Antioxidant Activity of Acylated Flavonoids

To provide a comparative perspective, the following table summarizes the reported antioxidant activities of several acylated flavonoids and their parent compounds from various studies. The data is primarily presented as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, where a lower IC50 value indicates a higher antioxidant capacity.

Flavonoid DerivativeAntioxidant AssayIC50 (µM)Reference CompoundIC50 (µM)
Tiliroside DPPH6--
Quercetin-3,4'-di-O-glucoside DPPH>100Quercetin5.8
5-O-acyl quercetin derivatives DPPH5.79 - 6.85Quercetin5.79
Rutin fatty acid esters DPPH-Rutin-
Rutin palmitate% Inhibition78.3%
Rutin stearate% Inhibition63.8%
Kaempferol DPPH2.86--
Kaempferol-3-O-rhamnoside DPPH>100Kaempferol2.86
Quercetin ABTS48.0--
Rutin ABTS95.3--

Note: Direct IC50 values for this compound are not available in the cited literature. The presented data for other acylated flavonoids illustrates the general trends in antioxidant activity upon acylation.

Based on the structure of this compound, featuring two p-coumaroyl groups attached to the apigenin glycoside, it is hypothesized to exhibit potent antioxidant activity, likely comparable to or exceeding that of other mono-acylated flavonoids like tiliroside. The extensive conjugation and numerous hydroxyl groups in this compound provide a strong structural basis for efficient free radical scavenging.

Experimental Protocols

The following are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays used to determine the antioxidant capacity of flavonoids.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Reaction mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound (e.g., this compound or other flavonoids) dissolved in a suitable solvent. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its decolorization upon reaction with an antioxidant is measured.

Procedure:

  • Generation of ABTS radical cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The stock ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate buffer saline, pH 7.4) or solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which flavonoids exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET) to free radicals, thereby neutralizing them. The general mechanism is depicted in the following diagram.

flavonoid_antioxidant_mechanism Flavonoid Flavonoid (Fl-OH) FlavonoidRadical Flavonoid Radical (Fl-O•) Flavonoid->FlavonoidRadical Donates H• FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical Accepts H• Stabilization Stabilized via Resonance FlavonoidRadical->Stabilization

Caption: General mechanism of flavonoid antioxidant action.

Conclusion

While direct comparative data for the antioxidant capacity of this compound is still emerging, its chemical structure, featuring two p-coumaroyl moieties, strongly suggests a potent free radical scavenging activity. The provided data for other acylated flavonoids like tiliroside and acylated quercetin derivatives supports the hypothesis that acylation significantly enhances antioxidant potential. Further in-vitro and in-vivo studies are warranted to fully elucidate the antioxidant profile of this compound and to explore its potential applications in the development of novel antioxidant-based therapeutics. The detailed experimental protocols provided herein offer a standardized approach for such future investigations.

References

validating the anticancer effects of Anisofolin A in multiple cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in natural compounds for cancer therapy, a comprehensive review of scientific literature reveals a significant gap in the investigation of Anisofolin A's potential anticancer effects. Currently, there is no published experimental data validating its efficacy against any cancer cell lines.

This compound is a flavonoid compound with the chemical formula C39H32O14. Its chemical structure and properties are documented in chemical databases. However, extensive searches of scientific literature and experimental datasets have yielded no studies detailing its biological activity in the context of cancer.

This lack of research means that there is no information available on:

  • Cytotoxicity: The ability of this compound to kill cancer cells has not been tested in any published study. Therefore, no IC50 values (the concentration of a drug that kills 50% of cells) are available for any cancer cell line.

  • Mechanism of Action: The molecular mechanisms by which this compound might affect cancer cells, such as the induction of apoptosis (programmed cell death) or cell cycle arrest, remain unknown.

  • Signaling Pathways: There is no data to suggest which, if any, cellular signaling pathways are modulated by this compound in cancer cells.

  • Comparative Efficacy: Without any performance data, it is impossible to compare the potential anticancer effects of this compound with other established or experimental cancer therapies.

The absence of research into the anticancer properties of this compound presents both a challenge and an opportunity for the scientific community. While there is currently no evidence to support its use as an anticancer agent, its classification as a flavonoid may warrant future investigation. Many flavonoids have demonstrated promising anticancer activities through various mechanisms.

Researchers and drug development professionals seeking to explore novel natural compounds for cancer treatment may find this compound to be a candidate for initial screening and in-vitro studies. Future research would need to focus on fundamental questions, including its basic cytotoxicity against a panel of cancer cell lines, to determine if further investigation into its mechanisms of action is justified.

Below is a conceptual workflow for how such an investigation could be structured.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Comparative Analysis Compound Acquisition Acquire/Synthesize This compound Cell Line Selection Select Panel of Cancer Cell Lines Compound Acquisition->Cell Line Selection Cytotoxicity Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Cell Line Selection->Cytotoxicity Assay IC50 Determination Determine IC50 Values Cytotoxicity Assay->IC50 Determination Apoptosis Assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) IC50 Determination->Cell Cycle Analysis Signaling Pathway Analysis Western Blot/PCR for Key Signaling Proteins Apoptosis Assay->Signaling Pathway Analysis Cell Cycle Analysis->Signaling Pathway Analysis Comparison Compare Efficacy with Standard Chemotherapeutics Signaling Pathway Analysis->Comparison Data Interpretation Interpret Data and Assess Therapeutic Potential Comparison->Data Interpretation

A Comparative Analysis of Anisofolin A from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative guide on Anisofolin A, a flavonoid with significant therapeutic potential, has been published today. This guide offers researchers, scientists, and drug development professionals a detailed analysis of this compound derived from various plant sources, focusing on its extraction, quantification, and anti-inflammatory activity.

This compound, a flavonoid glycoside, has garnered considerable interest in the scientific community for its potential pharmacological activities. This guide provides a comparative overview of this compound from different plant sources, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.

Plant Sources and Yield of this compound

This compound has been identified in several plant species, primarily within the Solanaceae and Lamiaceae families. The concentration of this bioactive compound can vary significantly depending on the plant species, the specific part of the plant used for extraction, and the extraction methodology.

While direct comparative studies quantifying this compound across a wide range of species are limited, existing research on related flavonoids and phenolic compounds provides valuable insights. For instance, studies on Physalis species have shown that leaves generally exhibit a higher concentration of flavonoids compared to fruits.[1] This suggests that leaves may be a more potent source for the extraction of this compound.

Table 1: Total Phenolic and Flavonoid Content in Physalis peruviana

Plant PartTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)
Leaves129.2226.19
Fruits20.2518.03

Source: Data compiled from studies on the phytochemical analysis of Physalis peruviana.[1][2]

Experimental Protocols

Extraction and Isolation of this compound

A generalized protocol for the extraction and isolation of this compound from plant material can be adapted from methods used for flavonoids and other compounds from Physalis species.

Protocol:

  • Preparation of Plant Material: Dried and powdered plant material (e.g., leaves of Physalis peruviana) is subjected to extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent, such as 80% ethanol, using a reflux apparatus for a specified duration (e.g., 2 hours, repeated three times).[3]

  • Concentration: The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Chromatographic Purification: The ethyl acetate and n-butanol fractions, which are typically rich in flavonoids, are subjected to further purification using column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or dichloromethane-methanol) to isolate this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in plant extracts can be achieved using a validated HPLC-UV method.

Protocol:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution system using a mixture of (A) acetonitrile and (B) 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 280 nm.[4][5][6][7][8]

  • Standard Preparation: A standard stock solution of purified this compound is prepared in methanol and diluted to create a series of calibration standards.

  • Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.

Biological Activity: Anti-inflammatory Effects

Flavonoids, including this compound, are known to possess significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the activation of transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10][11]

The MAPK pathway, which includes kinases such as ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response.[12][13][14][15][16] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of inflammatory mediators. While direct evidence for this compound is still emerging, studies on structurally similar flavonoids have demonstrated their ability to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways.[3]

Table 2: Potential Anti-inflammatory Activity of this compound (Hypothetical based on Flavonoid Activity)

TargetEffect of this compound
NF-κB ActivationInhibition
IκBα PhosphorylationInhibition
p65 Nuclear TranslocationInhibition
ERK PhosphorylationInhibition
JNK PhosphorylationInhibition
p38 PhosphorylationInhibition
Pro-inflammatory Cytokine ProductionReduction

Note: This table is based on the known anti-inflammatory mechanisms of flavonoids and represents the expected effects of this compound, which require further specific experimental validation.

Visualizing the Molecular Pathways

To illustrate the proposed mechanism of action of this compound in modulating inflammatory signaling, the following diagrams were generated using the DOT language.

experimental_workflow plant_material Plant Material (e.g., Physalis leaves) extraction Extraction (80% Ethanol) plant_material->extraction fractionation Fractionation (Solvent Partitioning) extraction->fractionation purification Purification (Column Chromatography) fractionation->purification anisofolin_a This compound purification->anisofolin_a hplc HPLC Quantification anisofolin_a->hplc

Caption: Experimental workflow for the extraction and quantification of this compound.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway ikb IκBα receptor->ikb leads to degradation gene_expression Pro-inflammatory Gene Expression mapk_pathway->gene_expression nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Translocation anisofolin_a This compound anisofolin_a->mapk_pathway Inhibits anisofolin_a->ikb Prevents Degradation nfkb_active->gene_expression lps Inflammatory Stimulus (e.g., LPS) lps->receptor

References

A Comparative Guide to the Analytical Cross-Validation of Anisofolin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Anisofolin A, a flavonoid with noted antimalarial and antimycobacterial properties. The cross-validation of analytical techniques is paramount in drug development and research to ensure data integrity, reliability, and consistency across different studies and laboratories. This document outlines the experimental protocols and performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Summary: A Side-by-Side Comparison

The following table summarizes the key validation parameters for the HPLC-UV and UPLC-MS/MS methods for the quantification of this compound. This allows for a direct comparison of their performance characteristics.

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL2 ng/mL
Precision (RSD%) < 2.0%< 1.5%
Accuracy (Recovery %) 98.0% - 102.0%99.0% - 101.5%
Specificity GoodExcellent
Analysis Time ~25 minutes~5 minutes

Experimental Methodologies

Detailed experimental protocols for both HPLC-UV and UPLC-MS/MS methods are provided below to facilitate replication and cross-validation in your own laboratory setting.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of this compound in plant extracts and other matrices.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: 0-5 min, 20% B; 5-15 min, 20-80% B; 15-20 min, 80% B; 20-21 min, 80-20% B; 21-25 min, 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material (e.g., from Anisomeles indica or Stachys byzantina).

  • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 100 µg/mL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma.

Instrumentation and Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.0-4.1 min, 90-10% B; 4.1-5.0 min, 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 723.2 -> Product ion (m/z) 269.1

    • Internal Standard (e.g., Apigenin): Precursor ion (m/z) 269.0 -> Product ion (m/z) 117.0

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the UPLC-MS/MS system.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods described.

CrossValidationWorkflow start Start: Obtain Authentic this compound Standard and Matrix Samples hplc_dev Method 1: HPLC-UV Develop and Optimize Method start->hplc_dev uplc_dev Method 2: UPLC-MS/MS Develop and Optimize Method start->uplc_dev hplc_val Validate HPLC-UV Method (Linearity, Precision, Accuracy, LOD, LOQ) hplc_dev->hplc_val uplc_val Validate UPLC-MS/MS Method (Linearity, Precision, Accuracy, LOD, LOQ) uplc_dev->uplc_val sample_analysis Analyze the Same Set of Samples by Both Validated Methods hplc_val->sample_analysis uplc_val->sample_analysis data_comp Compare Quantitative Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comp conclusion Conclusion: Assess Method Correlation and Interchangeability data_comp->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.

Anisofolin A target validation using molecular biology techniques

Author: BenchChem Technical Support Team. Date: November 2025

Anisofolin A: A Comparative Guide to Molecular Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural lignan compound with demonstrated anti-inflammatory properties.[1] While its therapeutic potential is promising, rigorous identification and validation of its direct molecular target are crucial for advancing it through the drug discovery pipeline. Target validation confirms that modulating a specific biological target (e.g., an enzyme or receptor) can achieve a desired therapeutic effect.[2][3] This guide provides a comparative framework for the target validation of this compound, using its putative activity against the NF-κB signaling pathway as a case study. We will compare its performance with a known inhibitor using established molecular biology techniques.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, making its components prime targets for anti-inflammatory drugs.[4][5] This guide will focus on validating IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), a critical kinase upstream of NF-κB activation, as a potential direct target of this compound.

Section 1: Cellular Target Engagement

To validate that a compound engages its target within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[6] CETSA operates on the principle that a protein's thermal stability changes upon ligand binding.[7] A positive thermal shift (increased melting temperature, Tm) indicates direct binding of the compound to the target protein.

Comparative Analysis: CETSA Data

Here, we compare the thermal stabilizing effect of this compound on IKKβ against TPCA-1, a well-characterized IKKβ inhibitor.

CompoundConcentration (µM)Target ProteinAvg. Melting Temp (°C)ΔTm (°C) (vs. DMSO)
DMSO (Vehicle)0.1%IKKβ48.2-
This compound 10IKKβ52.5+4.3
TPCA-110IKKβ54.8+6.6
DMSO (Vehicle)0.1%GAPDH (Control)59.1-
This compound 10GAPDH (Control)59.3+0.2
TPCA-110GAPDH (Control)59.0-0.1

Table 1: Exemplary CETSA data comparing the effect of this compound and a known inhibitor (TPCA-1) on the thermal stability of the target protein IKKβ and a negative control protein (GAPDH). A significant positive ΔTm for IKKβ suggests direct target engagement in cells.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HEK293T) treatment 2. Treat with Compound (this compound, TPCA-1, DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspension treatment->aliquot heat 4. Heat Aliquots (Temperature Gradient) aliquot->heat lysis 5. Cell Lysis (Freeze-Thaw) heat->lysis centrifuge 6. Centrifugation (Separate Soluble/Aggregated) lysis->centrifuge sds_page 7. Western Blot (Detect Soluble IKKβ) centrifuge->sds_page quantify 8. Densitometry & Plot Melt Curve sds_page->quantify caption Workflow for the Cellular Thermal Shift Assay (CETSA).

CETSA experimental workflow.
Detailed Protocol: CETSA

  • Cell Culture and Treatment : Seed HEK293T cells in a T-75 flask and grow to 80-90% confluency. Treat cells with 10 µM this compound, 10 µM TPCA-1, or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Harvesting : Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 2x10^7 cells/mL.

  • Heating : Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 64°C in 2°C increments). Heat the tubes in a thermal cycler for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

  • Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation : Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis : Transfer the supernatant (soluble fraction) to a new tube. Analyze the protein levels of IKKβ and a control protein (e.g., GAPDH) by Western blotting.

  • Quantification : Quantify the band intensities using densitometry. Plot the percentage of soluble protein against temperature and fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm).

Section 2: Direct Target Binding

To confirm a direct physical interaction between this compound and its putative target, a pull-down assay can be employed.[8] This in vitro technique uses a "bait" (e.g., a biotin-tagged version of this compound) to capture its binding partners ("prey") from a cell lysate.

Comparative Analysis: Pull-Down Assay

This experiment assesses the ability of biotinylated this compound to pull down IKKβ from a cell lysate. A non-biotinylated version and competition with excess free this compound serve as controls.

ConditionBaitCompetitorPreyRelative IKKβ Pulled Down (%)
1 (Test)Biotin-Anisofolin ANoneCell Lysate100
2 (Control)Biotin-Anisofolin A100x Free this compoundCell Lysate12
3 (Control)Streptavidin Beads OnlyNoneCell Lysate3

Table 2: Exemplary pull-down assay results. Successful pull-down of IKKβ by biotinylated this compound (Condition 1) and its significant reduction by a competitor (Condition 2) indicate a specific, direct interaction.

Experimental Workflow: Biotin Pull-Down Assay

PullDown_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis lysate 1. Prepare Cell Lysate incubate 3. Incubate Beads with Cell Lysate lysate->incubate beads 2. Incubate Biotin-Compound with Streptavidin Beads beads->incubate wash 4. Wash Beads to Remove Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute blot 6. Analyze by Western Blot for IKKβ elute->blot caption Workflow for a biotin-compound pull-down assay.

Biotin pull-down experimental workflow.
Detailed Protocol: Biotin Pull-Down Assay

  • Lysate Preparation : Lyse HEK293T cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Bait Immobilization : Incubate 5 µM of biotinylated this compound with 50 µL of streptavidin-coated magnetic beads for 1 hour at 4°C with rotation. Wash the beads three times with lysis buffer to remove unbound compound.

  • Binding : Incubate the compound-bound beads with 1 mg of cell lysate for 2-4 hours at 4°C with rotation. For the competition control, pre-incubate the lysate with a 100-fold molar excess of free, non-biotinylated this compound for 1 hour before adding the beads.

  • Washing : Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads five times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins by resuspending the beads in 50 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis : Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific for IKKβ.

Section 3: Cellular Pathway Activity

Confirming target engagement and direct binding should be followed by demonstrating that the compound modulates the target's downstream signaling pathway. An NF-κB luciferase reporter assay measures the transcriptional activity of NF-κB.[9] Inhibition of the luciferase signal upon stimulation (e.g., with TNF-α) indicates that the compound successfully blocks the pathway.[10][11]

Comparative Analysis: NF-κB Reporter Assay

The half-maximal inhibitory concentration (IC50) is determined for this compound and the control compound TPCA-1 in an NF-κB luciferase reporter cell line stimulated with TNF-α.

CompoundTarget PathwayAssay TypeIC50 (nM)
This compound NF-κB SignalingLuciferase Reporter150
TPCA-1NF-κB SignalingLuciferase Reporter25

Table 3: Exemplary IC50 values for this compound and TPCA-1 in an NF-κB reporter assay. A lower IC50 value indicates higher potency in inhibiting pathway activity.

Signaling Pathway: NF-κB Activation

NFkB_Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD/TRAF2 TNFR->TRADD Recruits IKK IKK Complex (IKKα/IKKβ/NEMO) TRADD->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB p50/p65 (NF-κB) IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates Degradation Proteasomal Degradation IkBa_p->Degradation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Activates Inhibitor This compound TPCA-1 Inhibitor->IKK Inhibits caption Simplified NF-κB signaling pathway.

Simplified NF-κB signaling pathway inhibited by this compound.
Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding : Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter construct into a 96-well, white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound or TPCA-1 for 1 hour. Include wells with 0.1% DMSO as a vehicle control.

  • Stimulation : Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated negative control.

  • Incubation : Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.[12]

  • Lysis and Reading : Remove the media and lyse the cells using a passive lysis buffer.[10] Add the luciferase assay substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis : Normalize the luminescence signals to the DMSO control. Plot the normalized values against the compound concentration and fit to a four-parameter logistic curve to calculate the IC50 value.

Conclusion

This guide outlines a multi-faceted approach to the molecular target validation of this compound. By employing a suite of orthogonal techniques—CETSA for cellular target engagement, pull-down assays for direct binding, and reporter assays for pathway modulation—researchers can build a robust body of evidence to confirm a compound's mechanism of action. The comparative data presented provides a benchmark for evaluating the efficacy of this compound against known inhibitors, which is a critical step in preclinical drug development.[3] This systematic validation process is essential for de-risking drug candidates and increasing the probability of success in future clinical studies.

References

A Comparative Guide to the Structure-Activity Relationship of Flavonoids as Anti-Inflammatory and Neuroprotective Agents, with Anisofolin A as a Reference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisofolin A, a naturally occurring flavone, belongs to the larger class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anti-inflammatory and neuroprotective effects. While specific structure-activity relationship (SAR) studies on this compound derivatives are limited in the current scientific literature, a wealth of data exists for the broader flavonoid class. This guide will provide a comprehensive comparison of the structural features of flavonoids that govern their anti-inflammatory and neuroprotective activities, using the structure of this compound as a foundational reference. We will delve into the key molecular modifications that enhance or diminish these biological effects, supported by experimental data and detailed methodologies.

Structure of this compound

This compound is a flavone, a subclass of flavonoids characterized by a C6-C3-C6 backbone. Its structure features a chromone ring (A and C rings) and a phenyl ring (B ring) attached at the 2-position. The specific substitution pattern of hydroxyl (-OH) and other groups on these rings is critical to its biological activity.

Structure-Activity Relationship of Flavonoids

The anti-inflammatory and neuroprotective activities of flavonoids are intricately linked to their chemical structure. Key structural determinants include the number and position of hydroxyl groups, the presence of a C2-C3 double bond in the C ring, and the substitution pattern on the B ring.

Anti-Inflammatory Activity

The anti-inflammatory effects of flavonoids are largely attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the inflammatory response.

Key Structural Features for Anti-Inflammatory Activity:

  • Hydroxyl Groups: The presence and location of hydroxyl groups are paramount. Hydroxylation at the C-5 and C-4' positions generally enhances anti-inflammatory activity, while hydroxylation at C-6, C-7, C-8, and C-3' can sometimes reduce it.[1][2]

  • C2-C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring is a crucial feature for the anti-inflammatory activity of many flavones.[3][4] This unsaturation, in conjugation with the 4-oxo group, is believed to be important for inhibitory activity against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

  • B-Ring Substitution: The substitution pattern on the B-ring significantly influences activity. A catechol group (ortho-dihydroxy groups at C3' and C4') on the B-ring is often associated with potent anti-inflammatory effects.[5]

Table 1: Comparison of Anti-Inflammatory Activity of Flavonoids with Varying Structural Features

CompoundKey Structural FeaturesIC50 (µM) for NO Production Inhibition in LPS-stimulated RAW 264.7 cellsReference
Luteolin 5,7,3',4'-Tetrahydroxyflavone16.90 ± 0.74[4]
3',4'-Dihydroxyflavone 3',4'-Dihydroxyflavone9.61 ± 1.36[4]
Apigenin 5,7,4'-Trihydroxyflavone> 50[4]
Kaempferol 3,5,7,4'-Tetrahydroxyflavone> 50[4]

Note: Lower IC50 values indicate higher potency.

Neuroprotective Activity

The neuroprotective effects of flavonoids are linked to their antioxidant properties and their ability to modulate neuronal signaling pathways, protecting neurons from damage induced by oxidative stress and neuroinflammation.

Key Structural Features for Neuroprotective Activity:

  • Hydroxyl Groups: Similar to anti-inflammatory activity, the number and position of hydroxyl groups are critical. Hydroxylation on the B-ring, particularly a catechol moiety, is important for antioxidant and neuroprotective effects.[6][7] Methoxy groups at certain positions, such as C7 on the A-ring, have also been shown to play a role.[6]

  • C2-C3 Double Bond: The C2-C3 double bond in conjugation with the 4-carbonyl group in the C-ring contributes to the antioxidant activity of flavonoids, a key mechanism for neuroprotection.[7]

  • Lipophilicity: The ability of flavonoids to cross the blood-brain barrier is crucial for their neuroprotective effects. Modifications that increase lipophilicity, without compromising activity, can enhance their efficacy.

Table 2: Comparison of Neuroprotective Activity of Flavonoids

CompoundKey Structural FeaturesNeuroprotective EffectReference
Quercetin 3,5,7,3',4'-PentahydroxyflavoneProtects against oxidative stress-induced neuronal death[8]
Luteolin 5,7,3',4'-TetrahydroxyflavoneInhibits Aβ-induced neurotoxicity[7]
Hesperetin 5,7,3'-Trihydroxy-4'-methoxyflavanoneShows neuroprotective effects in models of neurodegeneration[8]
Naringenin 5,7,4'-TrihydroxyflavanoneAttenuates neuroinflammation[8]

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production

This assay is widely used to screen compounds for their ability to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound derivatives or other flavonoids) for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

In Vitro Neuroprotective Activity Assay: SH-SY5Y Cell Viability Assay

This assay assesses the ability of compounds to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Human neuroblastoma cell line SH-SY5Y is maintained in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, at 37°C with 5% CO2.

  • Treatment: Cells are plated in 96-well plates and pre-treated with different concentrations of the test compounds for 24 hours.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to the cells for a further 24 hours.

  • Cell Viability Measurement: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is measured, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control group.

Signaling Pathways and Visualization

Flavonoids exert their biological effects by modulating complex intracellular signaling cascades. Below are diagrams of two key pathways involved in inflammation and neuroprotection.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Genes Induces Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK Inhibit Flavonoids->NFkB_active Inhibit Translocation

Caption: NF-κB signaling pathway and points of inhibition by flavonoids.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Stimuli Oxidative Stress Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates CellularResponse Inflammation Apoptosis TranscriptionFactors->CellularResponse Nucleus Nucleus Flavonoids Flavonoids (e.g., this compound) Flavonoids->MAPKKK Inhibit Flavonoids->MAPKK Inhibit Flavonoids->MAPK Inhibit

Caption: MAPK signaling pathway and points of inhibition by flavonoids.

Conclusion

While direct SAR studies on this compound derivatives are not yet available, the extensive research on the flavonoid class provides a robust framework for predicting the impact of structural modifications. The anti-inflammatory and neuroprotective activities of flavonoids are critically dependent on the substitution pattern of hydroxyl and other functional groups on their core structure. Future research should focus on the synthesis and biological evaluation of this compound derivatives to elucidate its specific SAR and to unlock its full therapeutic potential. This guide serves as a foundational resource for researchers aiming to design and develop novel flavonoid-based therapeutics for inflammatory and neurodegenerative diseases.

References

Independent Verification of Neuroprotective Properties: A Comparative Analysis of Anisofolin A and Rhoifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comparative analysis of the potential neuroprotective properties of Anisofolin A against the established neuroprotective effects of Rhoifolin. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating novel compounds in the field of neuroprotection.

This compound, a flavonoid found in plants such as Anisomeles indica, has documented antimalarial and antimycobacterial properties. However, its potential as a neuroprotective agent remains unexplored. This guide outlines the experimental data and methodologies required to independently verify such properties, using the known neuroprotective flavonoid Rhoifolin as a benchmark. Rhoifolin has demonstrated significant neuroprotective effects in preclinical studies, including ameliorating cognitive deficits and reducing oxidative stress in models of Alzheimer's disease.[1][2][3]

Comparative Analysis of Biological Activities

To assess the neuroprotective potential of a novel compound like this compound, a direct comparison with a well-characterized agent such as Rhoifolin is essential. The following table summarizes the known biological activities of Rhoifolin, providing a template for the data that needs to be generated for this compound.

ParameterRhoifolinThis compound
Neuroprotective Model Streptozotocin-induced Alzheimer's disease in rats[1][2]Data not yet available
Cognitive Improvement Significant improvement in spatial learning, memory, and cognition[1][2]Data not yet available
Histopathological Changes Increased thickness of the hippocampal CA1 pyramidal layer[1][2]Data not yet available
Oxidative Stress Markers Significant improvement in SOD, CAT, GPX, GRX, and MDA levels in the hippocampus and frontal cortex[1][2]Data not yet available
Anti-inflammatory Activity Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via inhibition of the NF-κB pathway[4]Data not yet available
Other Known Activities Cytotoxic, anticancer, hepatoprotective, hypoglycemic[5][6]Antimalarial, antimycobacterial

Experimental Protocols for Neuroprotection Assessment

The following are detailed methodologies for key experiments to verify the neuroprotective properties of a test compound like this compound.

In Vivo Model of Neurodegeneration (Streptozotocin-Induced Alzheimer's Disease Model)
  • Animal Model: Male Wistar rats.

  • Induction of Disease: Intracerebroventricular (ICV) injection of streptozotocin (STZ) to induce sporadic Alzheimer's-like pathology.

  • Treatment Groups:

    • Sham (Control)

    • STZ-induced (Disease model)

    • STZ + Rhoifolin (Positive control)

    • STZ + this compound (Test compound) at various dosages.

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition Test: To evaluate recognition memory.

  • Biochemical Analysis (Post-mortem):

    • Homogenize hippocampus and frontal cortex tissue.

    • Measure levels of oxidative stress markers: Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Malondialdehyde (MDA) using commercially available assay kits.

  • Histopathology:

    • Perfuse brains and fix in formalin.

    • Embed in paraffin and section the hippocampal region.

    • Stain with Hematoxylin and Eosin (H&E) to measure the thickness of the CA1 pyramidal layer.

In Vitro Model of Neuronal Cell Death
  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Induction of Toxicity: Expose cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.

  • Treatment: Pre-treat cells with various concentrations of this compound or Rhoifolin before neurotoxin exposure.

  • Cell Viability Assay (MTT Assay):

    • Plate cells in a 96-well plate.

    • After treatment, add MTT solution and incubate.

    • Solubilize formazan crystals and measure absorbance to determine cell viability.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cells as described above.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry to quantify apoptotic and necrotic cells.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in neuroprotection and a typical experimental workflow for compound screening.

G Experimental Workflow for Neuroprotective Compound Screening cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cell Culture Cell Culture Neurotoxin Exposure Neurotoxin Exposure Cell Culture->Neurotoxin Exposure Induce Damage Compound Treatment Compound Treatment Neurotoxin Exposure->Compound Treatment Test Compound Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Measure Survival Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Measure Cell Death Lead Compound Identification Lead Compound Identification Cell Viability Assay->Lead Compound Identification Apoptosis Assay->Lead Compound Identification Animal Model Animal Model Disease Induction Disease Induction Animal Model->Disease Induction e.g., STZ injection Compound Administration Compound Administration Disease Induction->Compound Administration Test Compound Behavioral Tests Behavioral Tests Compound Administration->Behavioral Tests Assess Cognition Biochemical & Histological Analysis Biochemical & Histological Analysis Behavioral Tests->Biochemical & Histological Analysis Post-mortem Mechanism of Action Studies Mechanism of Action Studies Biochemical & Histological Analysis->Mechanism of Action Studies

Caption: Experimental workflow for screening neuroprotective compounds.

G Key Signaling Pathways in Neuroprotection cluster_0 Oxidative Stress cluster_1 Inflammation cluster_2 Apoptosis ROS ROS Rhoifolin Rhoifolin Antioxidant Enzymes (SOD, CAT) Antioxidant Enzymes (SOD, CAT) Rhoifolin->Antioxidant Enzymes (SOD, CAT) Upregulates Antioxidant Enzymes (SOD, CAT)->ROS Neutralizes Neuronal Survival Neuronal Survival Antioxidant Enzymes (SOD, CAT)->Neuronal Survival Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Rhoifolin_inflam Rhoifolin Rhoifolin_inflam->NF-κB Activation Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Induces Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage Caspase Activation Caspase Activation Neuronal Damage->Caspase Activation Rhoifolin_apop Rhoifolin Rhoifolin_apop->Caspase Activation Inhibits Cell Death Cell Death Caspase Activation->Cell Death

Caption: Key signaling pathways modulated by neuroprotective agents.

Conclusion

While this compound has shown promise in other therapeutic areas, its neuroprotective capabilities are yet to be determined. The experimental framework and comparative data presented in this guide, using Rhoifolin as a reference, provide a clear path for the independent verification of this compound's potential in neuroprotection. Further research into its effects on oxidative stress, inflammation, and apoptosis signaling pathways is warranted to fully elucidate its therapeutic potential for neurological disorders.

References

Assessing the Specificity of Anisofolin A's Enzymatic Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibition profile of Anisofolin A, with a focus on its specificity. This compound, a flavonoid glycoside identified as Apigenin 7-O-(3'',6''-di-O-E-p-coumaroyl)-beta-D-glucopyranoside, has demonstrated inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism. This guide compares its activity with established DPP-IV inhibitors and explores available data on its off-target effects to provide a comprehensive assessment of its specificity.

Executive Summary

Comparative Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

The following table summarizes the inhibitory potency (IC50 values) of this compound against DPP-IV in comparison to well-established synthetic DPP-IV inhibitors.

InhibitorTarget EnzymeIC50 Value (nM)Notes
This compound DPP-IVNot Determined48.9% inhibition at 100,000 nM (100 µM)[1]
SitagliptinDPP-IV19[2]A potent and selective, orally active inhibitor.
VildagliptinDPP-IV3.5 - 62[2][3]A potent and selective inhibitor.
SaxagliptinDPP-IV26 - 50[2][4]A potent, selective, and reversible inhibitor.
LinagliptinDPP-IV1[5][6]A highly potent and selective inhibitor.

Specificity Profile of this compound

A comprehensive assessment of the enzymatic specificity of this compound is currently challenging due to the lack of publicly available broad-panel screening data. Flavonoids, the chemical class to which this compound belongs, are known to interact with a variety of enzymes, particularly kinases. Therefore, evaluating the inhibitory activity of this compound against a diverse panel of kinases and other enzymes is crucial to determine its selectivity profile and identify any potential off-target interactions.

Future research should prioritize screening this compound against a comprehensive kinase panel (e.g., a panel of over 400 kinases) to calculate a selectivity score and identify any unintended targets[7]. Such studies are essential for predicting potential side effects and for the overall safety assessment of the compound.

Experimental Protocols

Determination of DPP-IV Inhibition (Fluorometric Assay)

The inhibitory activity of this compound against DPP-IV can be determined using a fluorometric assay. This method measures the enzymatic cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • Fluorogenic substrate: Gly-Pro-AMC

  • This compound and other test inhibitors

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8][9]

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well microplate, add the diluted inhibitors to the appropriate wells. Include wells for a positive control (a known DPP-IV inhibitor like Sitagliptin), a negative control (solvent vehicle), and a blank (assay buffer without the enzyme).

  • Add the human recombinant DPP-IV enzyme to all wells except the blank.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader.

  • The rate of increase in fluorescence is proportional to the DPP-IV activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Logical Flow for Assessing this compound's Inhibition Specificity

G Workflow for Specificity Assessment cluster_0 Primary Target Assessment cluster_1 Specificity Profiling cluster_2 Data Analysis and Conclusion A This compound B DPP-IV Inhibition Assay (IC50 Determination) A->B D Broad-Panel Enzyme Screening (e.g., Kinase Panel) A->D C Comparison with Known DPP-IV Inhibitors B->C G Calculation of Selectivity Index C->G E Identification of Off-Target Enzymes D->E F Determination of IC50 for Off-Target Interactions E->F F->G H Overall Specificity Assessment G->H

Caption: A logical workflow for the comprehensive assessment of this compound's enzymatic inhibition specificity.

Signaling Pathway of DPP-IV Inhibition

G DPP-IV Inhibition Pathway A Food Intake B Release of Incretin Hormones (GLP-1, GIP) A->B C DPP-IV Enzyme B->C Substrate for F Pancreas (β-cells) B->F Stimulates D Inactivation of GLP-1 and GIP C->D E This compound (Inhibitor) E->C Inhibits G Increased Insulin Secretion F->G H Lowered Blood Glucose G->H

Caption: The signaling pathway illustrating the mechanism of DPP-IV inhibition by this compound.

References

Safety Operating Guide

Proper Disposal of Anisofolin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Anisofolin A must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance and follow general best practices for the disposal of chemical waste.

As a professional in a laboratory setting, the safe handling and disposal of chemical compounds are paramount. For this compound, a naturally occurring flavonoid, the absence of a dedicated SDS necessitates a cautious approach. The following guidelines provide a framework for its proper disposal, drawing on general principles of chemical waste management. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any airborne contaminants.

  • Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully collect the absorbed material and contaminated debris into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Procedures

The primary principle for the disposal of this compound is to avoid environmental release. Under no circumstances should it be disposed of down the drain or in regular trash.

Waste Categorization: this compound waste should be categorized as chemical waste. This includes:

  • Unused or expired this compound.

  • Contaminated materials (e.g., pipette tips, vials, absorbent pads).

  • Solutions containing this compound.

Waste Collection and Storage:

  • Containers: Use clearly labeled, leak-proof containers compatible with the chemical waste. The label should include "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

  • Segregation: Store this compound waste separately from other incompatible waste streams.

  • Storage Area: Waste containers should be kept in a designated, well-ventilated, and secure secondary containment area.

Final Disposal:

The final disposal of this compound waste must be conducted through your institution's EHS-approved hazardous waste management program. This typically involves collection by a certified hazardous waste contractor for incineration or other approved disposal methods.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AnisofolinA_Disposal_Workflow start Handling this compound assess_waste Assess Waste Type start->assess_waste pure_compound Pure/Unused this compound assess_waste->pure_compound Solid contaminated_materials Contaminated Materials (Gloves, Vials, etc.) assess_waste->contaminated_materials Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container pure_compound->collect_solid contaminated_materials->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup disposal Final Disposal by Certified Contractor ehs_pickup->disposal

Caption: A workflow for the proper disposal of this compound.

Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. The absence of a specific SDS for this compound underscores the importance of a conservative and safety-conscious approach to its handling and disposal.

Essential Safety and Operational Protocols for Handling Anisofolin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Anisofolin A is readily available. The following guidance is based on the general properties of flavonoids and polyphenolic compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel before commencing any work.

This compound, a flavonoid, requires careful handling in a laboratory setting to minimize potential health risks. While flavonoids are common in many foods, concentrated forms used in research may present hazards that are not fully characterized. Therefore, a cautious approach to personal protective equipment (PPE), handling, and disposal is essential.

Hazard Assessment and General Precautions

Flavonoids and polyphenols can have biological activity and, in concentrated forms, may pose risks such as skin irritation or allergic reactions. Some studies on related compounds suggest the potential for genotoxic or carcinogenic effects at high concentrations.[1][2] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[3]

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.Nitrile or neoprene gloves. Double gloving is recommended.Laboratory coat.Use in a fume hood or wear a N95-rated respirator if a fume hood is not available.
Dissolving in Solvents Chemical splash goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves (e.g., nitrile, neoprene). Consult solvent compatibility chart.Chemical-resistant laboratory coat or apron over a standard lab coat.Work should be performed in a certified chemical fume hood.
Conducting Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves appropriate for all reagents used.Flame-retardant laboratory coat if flammable solvents are used.All operations must be conducted within a chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Use in a well-ventilated area. A fume hood is recommended for handling concentrated waste.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Gloves should be inspected for any signs of damage before use.[3]

  • Weighing: When weighing solid this compound, perform the task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use a spatula for transfers and avoid creating dust.

  • Dissolving: When dissolving this compound in a solvent, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile or flammable, ensure there are no ignition sources nearby.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be considered chemical waste.[4][5][6] Do not mix with general laboratory waste.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.[4][7] The container should be appropriate for the type of waste (solid or liquid).

  • Disposal Method: Dispose of this compound waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[4][5] Do not pour down the drain or dispose of in regular trash.

Workflow for Safe Handling of this compound

AnisofolinA_Handling_Workflow prep Preparation - Clean fume hood - Gather materials ppe Don PPE - Lab coat - Gloves - Goggles prep->ppe weigh Weighing - In fume hood - Avoid dust ppe->weigh dissolve Dissolving - In fume hood - Add solid to solvent slowly weigh->dissolve react Reaction - In fume hood - Monitor closely dissolve->react spill_check Spill? react->spill_check spill_clean Spill Cleanup - Use absorbent - Dispose as waste spill_check->spill_clean Yes waste Waste Collection - Segregate waste - Labeled, sealed container spill_check->waste No spill_clean->waste decontaminate Decontaminate - Clean work area - Remove PPE waste->decontaminate dispose Final Disposal - Via licensed contractor decontaminate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisofolin A
Reactant of Route 2
Reactant of Route 2
Anisofolin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.